4-(Bromomethyl)-2-chlorobenzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(bromomethyl)-2-chlorobenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO2/c9-4-5-1-2-6(8(11)12)7(10)3-5/h1-3H,4H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSCQDQYSNEWPW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Advanced Synthesis Strategies for 4-(Bromomethyl)-2-chlorobenzoic Acid: A Technical Whitepaper
Executive Summary & Strategic Importance
4-(Bromomethyl)-2-chlorobenzoic acid (CAS No.: 290820-38-1) is a highly versatile, bifunctional aromatic building block. Characterized by a highly reactive benzylic bromide (primed for
From a drug development perspective, derivatives of this scaffold are heavily utilized in the synthesis of SGLT2 inhibitors (such as the clinical candidate LH-1801) for diabetes therapy[1], as well as in the construction of novel tricyclic nitrogen-containing antibacterial agents[2].
Mechanistic Rationale: The Wohl-Ziegler Bromination
The core chemical transformation required to synthesize 4-(Bromomethyl)-2-chlorobenzoic acid relies on the Wohl-Ziegler reaction —a radical-mediated benzylic bromination of the precursor 2-chloro-4-methylbenzoic acid[3]. Designing a robust protocol requires strict control over the radical chain mechanism.
-
Brominating Agent Causality: N-Bromosuccinimide (NBS) is strictly preferred over molecular bromine (
). NBS maintains a low, steady-state concentration of bromine radicals in the reaction mixture. This kinetic control suppresses competing electrophilic aromatic substitution on the electron-rich regions of the benzene ring, ensuring high regioselectivity for the benzylic carbon[4]. -
Initiator Causality: Azobisisobutyronitrile (AIBN) is selected over Benzoyl Peroxide (BPO) for scale-up operations. AIBN undergoes homolytic cleavage at a highly predictable temperature (~65–70°C), generating stable isobutyronitrile radicals that initiate the chain reaction without inducing unwanted solvent-degradation reactions[3].
-
Self-Validating Visual Cue: A key indicator of reaction progression is phase behavior. Unreacted NBS is dense and sits at the bottom of the reaction flask; as the reaction proceeds, it converts to succinimide, which is less dense and floats to the surface[4]. This provides an immediate, visual self-validation of the reaction's progress before HPLC confirmation.
Synthetic Routes & Methodologies
Route 1: Direct Benzylic Bromination
This route is highly atom-economical, directly functionalizing the methyl group of the starting material without the need for protecting groups.
Protocol 1: Direct Bromination Workflow [5]
-
Setup: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 2-chloro-4-methylbenzoic acid (1.0 eq) in a suitable anhydrous, non-polar solvent (e.g., Carbon tetrachloride or Acetonitrile, 10 volumes).
-
Initiation: Add NBS (1.05 eq) and AIBN (0.05 eq) to the mixture at room temperature[5].
-
Propagation: Heat the mixture to reflux (80°C). Maintain a gentle reflux for 3 to 6 hours under a strict nitrogen atmosphere to prevent radical quenching by oxygen.
-
Monitoring: Track the reaction via HPLC or TLC. The reaction approaches completion when the dense NBS solid at the bottom of the flask is fully replaced by floating succinimide[4].
-
Workup: Cool the mixture to 0°C to maximize the precipitation of succinimide. Filter out the byproduct. Concentrate the filtrate under reduced pressure and purify via recrystallization to yield the target compound.
Route 2: Ester-Mediated Bromination (Protection-Deprotection)
Free carboxylic acids can sometimes limit solubility in halogenated radical solvents or mildly quench radical propagation due to their acidic protons. Converting the acid to a methyl ester isolates the reactive benzylic site and improves organic solubility[2].
Protocol 2: Ester-Mediated Workflow [2]
-
Esterification (Protection): Dissolve 2-chloro-4-methylbenzoic acid in Methanol (7 mL/mmol). Slowly add Thionyl Chloride (
, 1.0 eq) dropwise at 0°C. Stir the mixture at room temperature overnight. Remove volatiles under vacuum to yield the intermediate methyl 2-chloro-4-methylbenzoate as a brown oil[2]. -
Bromination: Dissolve the ester intermediate in Chloroform (20 mL). Add NBS (1.0 eq) and AIBN (0.05 eq) under an Argon atmosphere. Heat the mixture to reflux for 5 hours[2].
-
Filtration: Cool to room temperature, filter the precipitated succinimide, and concentrate the crude methyl 4-(bromomethyl)-2-chlorobenzoate under vacuum[2].
-
Hydrolysis (Deprotection): Treat the brominated ester with a mild aqueous base (e.g., LiOH in THF/
) at 0°C. Crucial: The low temperature prevents the competitive hydrolysis of the benzylic bromide. Acidify the aqueous layer to precipitate the final 4-(bromomethyl)-2-chlorobenzoic acid.
Process Visualization
Fig 1. Direct vs. Ester-Mediated Synthesis Routes for 4-(Bromomethyl)-2-chlorobenzoic acid.
Quantitative Data & Solvent Selection
The choice of solvent and initiator significantly impacts the yield and purity of the benzylic bromination step. The table below consolidates standard parameters across different methodologies:
| Synthesis Route | Intermediate | Solvent | Initiator | Temp (°C) | Time (h) | Ref |
| Direct Bromination | None | Carbon Tetrachloride ( | AIBN | 80 | 3.0 | [5] |
| Ester-Mediated | Methyl Ester | Chloroform ( | AIBN | Reflux | 5.0 | [2] |
| Direct Bromination | None | Acetonitrile ( | AIBN / Light | 80 | 6.0 | [3] |
Scale-Up Considerations & Impurity Profiling
When scaling the synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid, strict stoichiometric control of NBS is critical. An excess of NBS (>1.05 eq) invariably leads to the formation of a dibromomethyl impurity (4-(dibromomethyl)-2-chlorobenzoic acid), which is notoriously difficult to separate via standard crystallization techniques.
Furthermore, absolute anhydrous conditions must be maintained during the bromination phase. Trace water at reflux temperatures will lead to the nucleophilic substitution of the newly formed benzylic bromide, yielding a 4-(hydroxymethyl)-2-chlorobenzoic acid byproduct and drastically reducing the overall yield.
References
-
Sigma-Aldrich | 4-(Bromomethyl)-2-chlorobenzoic acid (CAS No.: 290820-38-1) |
-
ResearchGate | Development of an Efficient Process for a Key Synthetic Intermediate of the SGLT2 Inhibitor LH-1801 |1
-
Google Patents | Tricyclic nitrogen containing compounds and their use as antibacterials (CA2725726A1) |2
-
BenchChem | Methyl 3-(bromomethyl)benzoate | High-Purity | RUO (Wohl-Ziegler Protocol) | 3
-
Ambeed | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | 5
Sources
- 1. researchgate.net [researchgate.net]
- 2. CA2725726A1 - Tricyclic nitrogen containing compounds and their use as antibacterials - Google Patents [patents.google.com]
- 3. Methyl 3-(bromomethyl)benzoate | High-Purity | RUO [benchchem.com]
- 4. 4-Bromomethyl benzoyl bromide | 876-07-3 | Benchchem [benchchem.com]
- 5. 5162-82-3 | 3-Chloro-4-methylbenzoic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
Technical Whitepaper: 4-(Bromomethyl)-2-chlorobenzoic Acid (CAS: 290820-38-1) – Synthesis, Reactivity, and Applications in SGLT2 Inhibitor Development
Here is an in-depth technical whitepaper detailing the synthesis, reactivity, and pharmaceutical applications of 4-(Bromomethyl)-2-chlorobenzoic acid.
Executive Summary
4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) is a highly versatile, tri-functional building block utilized extensively in advanced pharmaceutical synthesis[1]. Featuring a highly reactive benzylic bromide, an aryl chloride, and a carboxylic acid moiety, this compound serves as a critical linchpin in the construction of complex molecular scaffolds. This whitepaper provides an in-depth mechanistic analysis of its synthesis and highlights its pivotal role in the development of Sodium-Glucose Cotransporter 2 (SGLT2) inhibitors, with a specific focus on the clinical candidate LH-1801[2].
Physicochemical Profiling
Understanding the physicochemical parameters of 4-(Bromomethyl)-2-chlorobenzoic acid is essential for optimizing reaction conditions and ensuring downstream stability. The presence of the electron-withdrawing chlorine atom ortho to the carboxylic acid increases the acidity of the carboxyl group while sterically shielding it, which can influence the regioselectivity of subsequent coupling reactions.
Table 1: Core Physicochemical Properties
| Property | Specification |
| CAS Number | 290820-38-1[1] |
| Chemical Name | 4-(Bromomethyl)-2-chlorobenzoic acid |
| Molecular Formula | C8H6BrClO2 |
| Molecular Weight | 249.49 g/mol |
| Appearance | White to off-white solid |
| Reactive Moieties | Benzylic Bromide (SN2/Radical active), Aryl Chloride (Cross-coupling), Carboxylic Acid (Amidation/Esterification) |
Mechanistic Synthesis & Reactivity
The industrial and laboratory-scale synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid is predominantly achieved via the Wohl-Ziegler bromination of 4-methyl-2-chlorobenzoic acid. This radical-mediated pathway is favored for its high regioselectivity toward the benzylic position.
Causality in Reagent Selection:
-
N-Bromosuccinimide (NBS): Utilized instead of molecular bromine (Br2) to maintain a low, steady-state concentration of Br2 in the reaction mixture. This kinetic control prevents unwanted electrophilic aromatic substitution on the deactivated benzene ring, ensuring bromination occurs exclusively at the benzylic methyl group[2].
-
Azobisisobutyronitrile (AIBN): Chosen as the radical initiator over benzoyl peroxide. AIBN undergoes clean thermal decomposition at ~65-75 °C to yield nitrogen gas and two 2-cyanoprop-2-yl radicals. This avoids the generation of reactive benzoate radicals that could lead to unwanted esterification side-reactions.
Figure 1: Mechanistic pathway of radical benzylic bromination via Wohl-Ziegler reaction.
Application in SGLT2 Inhibitor Development (Case Study: LH-1801)
SGLT2 inhibitors (gliflozins) have revolutionized the treatment of Type 2 Diabetes Mellitus (T2DM) by blocking glucose reabsorption in the proximal renal tubules, thereby promoting glycosuria and lowering blood glucose levels independently of insulin[3].
A critical structural hallmark of SGLT2 inhibitors is the diarylmethane core linked to a sugar moiety (C-glucoside). 4-(Bromomethyl)-2-chlorobenzoic acid is an indispensable intermediate in synthesizing this core. By leveraging the highly electrophilic benzylic bromide, chemists can execute Friedel-Crafts alkylation or transition-metal-catalyzed cross-coupling to append the second aryl or heteroaryl ring.
The LH-1801 Paradigm: LH-1801 is a novel, highly potent SGLT2 inhibitor developed collaboratively by Jiangsu Lianhuan Pharmaceutical and the Shanghai Institute of Materia Medica (SIMM), currently advancing through Phase 3 clinical trials[4]. Preclinical models demonstrate its superiority in pharmacokinetic safety and low effective dosing compared to first-generation gliflozins[2]. The synthesis of the LH-1801 intermediate relies on the precise manipulation of bromomethyl-chlorobenzene derivatives to construct a thiophene-linked diarylmethane scaffold[2]. The use of this specific intermediate reduces production risks, ensures mild reaction conditions, and guarantees high product quality[2].
Figure 2: Synthetic workflow utilizing the bromomethyl intermediate for SGLT2 inhibitor assembly.
Experimental Protocols
The following protocols detail the synthesis and application of the title compound. These procedures are designed as self-validating systems, incorporating intrinsic quality control checkpoints to ensure high-fidelity synthesis.
Table 2: Reaction Optimization Parameters for Benzylic Bromination
| Solvent System | Initiator | Temp (°C) | Time (h) | Yield (%) | Purity Profile |
| Carbon Tetrachloride (CCl4) | AIBN | 76 | 6-8 | >85% | Low di-bromination, standard baseline |
| Trifluorotoluene (PhCF3) | AIBN | 80 | 6-8 | 82% | Greener alternative, comparable kinetics |
| Dichloromethane (DCM) | Light (hν) | 25 | 12 | 75% | Requires photoreactor, higher unreacted SM |
Protocol A: Synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid
-
Preparation: Equip an oven-dried 500 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Flush the system with inert nitrogen gas.
-
Reagent Loading: Add 4-methyl-2-chlorobenzoic acid (1.0 eq, 50 mmol) and N-bromosuccinimide (NBS, 1.05 eq, 52.5 mmol) to 200 mL of anhydrous trifluorotoluene (a greener alternative to highly toxic CCl4).
-
Initiation: Add Azobisisobutyronitrile (AIBN, 0.05 eq, 2.5 mmol). Causality Note: The substoichiometric amount of AIBN is sufficient because the reaction propagates via a self-sustaining radical chain mechanism[2].
-
Reaction Execution: Heat the mixture to 80 °C (reflux) for 6 to 8 hours.
-
Self-Validation (In-Process Control): Monitor the reaction via Thin Layer Chromatography (TLC). The reaction is complete when the starting material is entirely consumed. Simultaneously, observe the precipitation of succinimide (a byproduct of NBS), which floats to the surface of the solvent, serving as a reliable visual indicator of reaction progression.
-
Workup: Cool the mixture to 0 °C in an ice bath to maximize succinimide precipitation. Filter the suspension through a Celite pad and wash with cold solvent.
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from a mixture of ethanol and water to yield pure 4-(Bromomethyl)-2-chlorobenzoic acid as an off-white solid.
Protocol B: Assembly of the Diaryl Methane Scaffold (LH-1801 Intermediate Analog)
-
Preparation: In a dry flask under a nitrogen atmosphere, dissolve the synthesized 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) and a functionalized thiophene derivative (e.g., 2-ethylthiophene, 1.1 eq) in anhydrous dichloromethane (DCM).
-
Coupling: Cool the mixture to -12 °C. Slowly add a Lewis acid catalyst (e.g., 1M Boron tribromide in DCM) dropwise[2]. Causality Note: Strict temperature control (< -12 °C) is critical to prevent polyalkylation and control the regioselectivity of the electrophilic attack on the thiophene ring[2].
-
Quenching: After 1 hour, verify completion via TLC. Quench the reaction meticulously with ice water to destroy the active catalyst and halt the reaction safely.
-
Isolation: Separate the organic layer, dry over anhydrous sodium sulfate, filter, and spin-dry. Purify via silica gel column chromatography to isolate the target diarylmethane intermediate[2].
References
- CN113429379A - LH-1801 intermediate and preparation method and application thereof Source: Google Patents URL
-
Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus Source: National Center for Biotechnology Information (PMC) URL:[Link]
Sources
- 1. 74733-30-5|Methyl 4-(bromomethyl)-3-chlorobenzoate|BLD Pharm [bldpharm.com]
- 2. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 3. Metabolic basis of solute carrier transporters in treatment of type 2 diabetes mellitus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 联环药业公司1类新药LH-1801片Ⅲ期联合二甲 双胍临床试验完成受试者入组_CPHI制药在线移动官网 [m.cphi.cn]
Purity and characterization of 4-(Bromomethyl)-2-chlorobenzoic acid
Technical Guide: Purity and Characterization of 4-(Bromomethyl)-2-chlorobenzoic Acid
CAS: 290820-38-1 Formula: C₈H₆BrClO₂ Molecular Weight: 249.49 g/mol [1][2]
Executive Summary
4-(Bromomethyl)-2-chlorobenzoic acid is a critical benzylic bromide intermediate used in the synthesis of complex pharmaceuticals, including kinase inhibitors and SGLT2 inhibitors.[1] Its value lies in its bifunctionality: the carboxylic acid serves as a stable anchor or solubility enhancer, while the bromomethyl group acts as a highly reactive electrophile for C-N or C-O coupling.
However, this reactivity presents a significant characterization challenge. The benzylic bromide moiety is prone to hydrolysis (to alcohol) and over-bromination (to gem-dibromide) during synthesis. This guide provides a field-proven framework for stabilizing, characterizing, and quantifying this molecule to pharmaceutical standards.
Part 1: Chemical Identity & Critical Quality Attributes (CQA)
Crucial Distinction: Researchers often confuse this molecule with its isomer, 4-bromo-2-chlorobenzoic acid (CAS 59748-90-2), where the bromine is attached directly to the aromatic ring.[1]
-
Target Molecule (CAS 290820-38-1): Br is on the methyl group (Benzylic).[1][3] High reactivity.
-
Isomer (CAS 59748-90-2): Br is on the ring (Aryl).[1] Low reactivity requiring Pd-catalysis.[1]
Critical Quality Attributes:
-
Assay (HPLC): ≥ 97.0% (area normalization).
-
Benzylic Purity: Absence of hydrolyzed alcohol (< 0.5%).
-
Halogen Integrity: Absence of gem-dibromide impurity (< 0.15%).
Part 2: Impurity Profiling & Origin
The synthesis typically proceeds via a Wohl-Ziegler radical bromination of 2-chloro-4-methylbenzoic acid using N-Bromosuccinimide (NBS) and a radical initiator (AIBN or BPO).[1] Understanding this mechanism is the key to controlling purity.
Reaction Pathway & Impurity Map
Figure 1: Synthetic pathway and origin of critical impurities. Impurity B arises from kinetic lack of control, while Impurity C is a stability issue post-synthesis.
Impurity Definitions:
-
Impurity A (Starting Material): Results from stopping the reaction too early to prevent over-bromination.
-
Impurity B (Gem-dibromide): 2-chloro-4-(dibromomethyl)benzoic acid.[1] Occurs if stoichiometry of NBS > 1.05 eq or reaction time is excessive.
-
Impurity C (Hydrolysis): 2-chloro-4-(hydroxymethyl)benzoic acid.[1] Formed by exposure to atmospheric moisture.
Part 3: Analytical Characterization Strategy
A multi-modal approach is required. HPLC quantifies purity, but NMR is essential to distinguish the product from the gem-dibromide impurity, which often co-elutes in generic HPLC gradients.
Nuclear Magnetic Resonance (¹H-NMR)
Solvent: DMSO-d₆ (CDCl₃ is acceptable but solubility may be limited).[1]
| Moiety | Chemical Shift (δ ppm) | Multiplicity | Diagnostic Value |
| -CH₂Br (Product) | 4.65 - 4.75 | Singlet (2H) | Primary ID. Confirm integration is 2.0. |
| -CH₃ (Impurity A) | 2.35 - 2.45 | Singlet (3H) | Detects unreacted starting material.[1] |
| -CHBr₂ (Impurity B) | 6.60 - 6.80 | Singlet (1H) | Critical. Often downfield; confirms over-bromination.[1] |
| -CH₂OH (Impurity C) | 4.50 - 4.60 | Doublet (2H) | Usually distinct from bromide; OH coupling visible.[1] |
| Aromatic Protons | 7.40 - 8.00 | Multiplet (3H) | Confirms 1,2,4-substitution pattern.[1] |
Mass Spectrometry (LC-MS)
-
Ionization: ESI Negative (due to carboxylic acid).
-
Isotopic Pattern: The presence of both Cl and Br creates a distinct isotopic envelope.
-
M (³⁵Cl, ⁷⁹Br): Base peak.
-
M+2: High intensity (contribution from ³⁷Cl and ⁸¹Br).
-
M+4: Visible (contribution from ³⁷Cl + ⁸¹Br).
-
Note: In ESI-, look for [M-H]⁻ = 246.9/248.9 m/z.
-
Part 4: Quantitative Purity Assessment (HPLC Protocol)
Senior Scientist Note: Benzoic acids can streak or tail on C18 columns due to the ionization of the carboxylic acid group. You must suppress ionization by maintaining a mobile phase pH < 3.0. Do not use neutral buffers.
Method Parameters:
| Parameter | Specification |
| Column | C18 End-capped (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Phosphoric Acid (H₃PO₄) in Water |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Flow Rate | 1.0 mL/min |
| Wavelength | 254 nm (primary), 230 nm (secondary) |
| Column Temp | 30°C |
| Injection Vol | 5 - 10 µL |
| Diluent | Acetonitrile:Water (80:[1]20) + 0.1% H₃PO₄ |
Gradient Program:
| Time (min) | % Mobile Phase B | Comment |
| 0.0 | 20 | Initial equilibration |
| 15.0 | 80 | Linear gradient to elute lipophilic bromide |
| 18.0 | 80 | Wash to remove dimers |
| 18.1 | 20 | Return to initial |
| 23.0 | 20 | Re-equilibration |
System Suitability Criteria:
-
Tailing Factor (Product Peak): ≤ 1.5 (If > 1.5, increase acid concentration in Mobile Phase A).
-
Resolution (Product vs. Impurity A): ≥ 2.0.
-
RSD (Area, n=5): ≤ 2.0%.
Part 5: Handling & Stability Workflow
This compound is a lachrymator (tear gas agent) and a skin irritant. It is also moisture-sensitive.[1]
Laboratory Workflow for Release
Figure 2: Quality Control workflow. Note that recrystallization is the preferred reprocessing method over chromatography due to the compound's stability profile.
Storage Protocol:
-
Temperature: 2°C to 8°C.
-
Atmosphere: Blanket with Argon or Nitrogen.
-
Container: Amber glass (light sensitive) with Teflon-lined cap.[1]
References
-
Sigma-Aldrich. 4-(Bromomethyl)-2-chlorobenzoic acid Product Specification (CAS 290820-38-1).[1][2](Note: Search by CAS 290820-38-1 for exact specifications).
-
PubChem. Compound Summary: 4-(Bromomethyl)-2-chlorobenzoic acid.[1][2] National Library of Medicine.
-
BenchChem. Application Notes: Benzylic Bromination and Impurity Profiling.
-
Google Patents. Synthesis of Tivozanib and Intermediates (CN104326924A). Discusses similar chlorobenzoic acid scaffolds.
Sources
- 1. CN113429379A - LH-1801 intermediate and preparation method and application thereof - Google Patents [patents.google.com]
- 2. 4-chlorobenzoic acid formula | Sigma-Aldrich [sigmaaldrich.com]
- 3. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]
Stability and Storage Architecture for 4-(Bromomethyl)-2-chlorobenzoic Acid
CAS: 5529-65-7 | Molecular Formula: C₈H₆BrClO₂
Executive Summary
4-(Bromomethyl)-2-chlorobenzoic acid is a high-value pharmacophore intermediate, primarily used in the synthesis of Wang resins and angiotensin II receptor antagonists. Its structural integrity is compromised by two primary vectors: hydrolytic dehalogenation and photolytic radical degradation .
Immediate Storage Directive:
-
Temperature: 2°C to 8°C (Refrigerate).
-
Atmosphere: Argon or Nitrogen blanket (Strictly Anhydrous).
-
Container: Amber glass with Teflon-lined septum or Parafilm seal.
-
Critical Hazard: Moisture exposure generates Hydrogen Bromide (HBr) gas and the corresponding benzyl alcohol impurity.
Part 1: Chemical Identity & Critical Reactivity Profile
To understand the storage requirements, one must understand the molecule's "pain points." This compound possesses a "push-pull" instability mechanism driven by its functional groups.
| Feature | Chemical Moiety | Reactivity Consequence |
| Leaving Group | Benzylic Bromide (–CH₂Br) | Extremely susceptible to Nucleophilic Substitution (Sₙ1/Sₙ2).[1] The C-Br bond is weak (~68 kcal/mol) compared to aryl halides. |
| Electronic Effect | 2-Chloro Substituent | Inductive electron withdrawal (-I effect) increases the electrophilicity of the benzylic carbon, making it more reactive toward water (nucleophiles) than unsubstituted benzyl bromide. |
| Acidic Group | Carboxylic Acid (–COOH) | Can catalyze autocatalytic degradation if the material becomes wet, as the local pH drops. |
The "Trojan Horse" of Degradation
The primary threat is atmospheric moisture . The benzylic carbon is electronically primed for attack. Unlike aryl bromides (where the Br is on the ring), the benzylic Br is separated by one carbon, preventing resonance stabilization of the bond itself, but allowing the leaving group to depart easily.
Part 2: Degradation Mechanisms
This section details the specific pathways that destroy the sample. Understanding these allows you to troubleshoot purity issues.
Hydrolytic Dehalogenation (The Primary Threat)
Upon contact with water (even humidity), the bromide is displaced by a hydroxyl group. This releases HBr, which is corrosive and further catalyzes the breakdown of the crystal lattice.
Pathway Visualization:
Caption: Figure 1. Hydrolytic degradation pathway converting the active benzyl bromide to the alcohol impurity and releasing corrosive HBr gas.
Photolytic Radical Scission
Benzylic halides are photosensitive. UV light provides enough energy to homolytically cleave the C-Br bond, generating a benzyl radical. This leads to dimerization (Wurtz-type coupling) or oxidation, turning the white powder yellow/brown.
Part 3: Storage & Handling Protocols
This protocol is designed to be a self-validating loop. Do not deviate from the inert gas requirement.
Storage Matrix
| Parameter | Specification | Rationale |
| Temperature | 2°C – 8°C | Kinetic suppression of hydrolysis. Freezing (-20°C) is acceptable but requires careful thawing to prevent condensation. |
| Atmosphere | Argon (Preferred) or N₂ | Argon is heavier than air and provides a better "blanket" in the vial headspace than Nitrogen. |
| Light | Dark / Amber Vial | Prevents radical formation. If amber glass is unavailable, wrap container in aluminum foil. |
| Desiccant | Required | Store the secondary container (jar/bag) with activated silica gel or molecular sieves. |
Operational Workflow (The "Cold Chain" Logic)
Caption: Figure 2. The "Cold Chain" workflow. Note step 6: Opening a cold vial in humid air causes immediate condensation inside, destroying the remaining reagent.
Part 4: Quality Control (Self-Validating System)
Before committing this reagent to a high-value synthesis (e.g., solid-phase peptide synthesis), you must validate its integrity.
The "Silver Nitrate" Rapid Test (Qualitative)
This is a quick bench-side test to check for free bromide ions (indicating hydrolysis).
-
Dissolve ~5 mg of sample in 1 mL of Methanol.
-
Add 2 drops of 1% aqueous AgNO₃ solution.
-
Observation:
-
Clear/Slight Haze: Acceptable (Intact organic bromide reacts slowly).
-
Instant Heavy Precipitate: REJECT . This indicates significant hydrolysis has already occurred, releasing free ionic bromide (HBr).
-
HPLC Validation (Quantitative)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).
-
Mobile Phase: Acetonitrile : Water (0.1% TFA) gradient.
-
Detection: UV @ 254 nm.
-
Target: The hydrolyzed alcohol impurity (4-(hydroxymethyl)-2-chlorobenzoic acid) is much more polar and will elute significantly earlier than the parent benzyl bromide.
Part 5: Safety (HSE)
This compound is not just a chemical reactant; it is a safety hazard due to its alkylating nature.
-
Lachrymator: Like all benzyl bromides, this compound is a potent tear gas. It attacks mucous membranes. Always handle in a functioning fume hood.
-
Corrosive: Hydrolysis on skin moisture produces HBr acid burns.
-
Neutralization: Spills should be treated with a dilute solution of ammonia or sodium thiosulfate to quench the alkylating capability before disposal.
References
-
TCI Chemicals. (2025).[2] Safety Data Sheet: 4-(Bromomethyl)-2-chlorobenzoic acid. Retrieved from
-
BenchChem. (2025). Reactivity of Benzyl Bromide Derivatives in Nucleophilic Substitution. Retrieved from
-
Sigma-Aldrich. (2025). Handling and Storage of Benzylic Halides. Retrieved from
-
National Institutes of Health (NIH). (2021). Homologation of Electron-Rich Benzyl Bromide Derivatives. Retrieved from
-
Fisher Scientific. (2025). Safety Data Sheet: 2-Bromo-4-chlorobenzoic acid (Analogous reactivity data). Retrieved from
Sources
Technical Safety Guide: 4-(Bromomethyl)-2-chlorobenzoic Acid
CAS No: 290820-38-1 Document Type: High-Potency Intermediate Handling Protocol Target Audience: Medicinal Chemists, Process Safety Engineers, HSE Officers
Executive Summary
4-(Bromomethyl)-2-chlorobenzoic acid is a specialized alkylating agent and pharmaceutical intermediate, notably utilized in the synthesis of SGLT2 inhibitors and other metabolic therapeutics. While structurally related to common reagents like benzyl bromide, the addition of the ortho-chloro and carboxylic acid moieties alters its solubility and reactivity profile, necessitating a tailored handling approach.
This guide moves beyond generic safety data to address the specific risks of lachrymatory potency and irreversible alkylation . The protocols herein are designed to establish a "Zero-Exposure" standard, prioritizing engineering controls over reliance on personal protective equipment (PPE).
Part 1: Chemical Architecture & Hazard Mechanism
To handle this compound safely, one must understand why it is hazardous. The danger lies in its electrophilic "warhead"—the bromomethyl group.
1.1 The Lachrymator Mechanism
Like its analog benzyl bromide, this compound is a potent lachrymator. Upon contact with mucous membranes (eyes, respiratory tract), the benzylic carbon undergoes a nucleophilic substitution reaction with thiol (-SH) groups on the TRPA1 ion channels in sensory nerve endings.
-
Result: Immediate, intense pain and tearing, even at low ppm concentrations.
-
Implication: Standard dust masks are useless. Handling requires full vapor containment.[1]
1.2 The Alkylation Risk
The carbon-bromine bond is relatively weak and highly polarized, making the methylene carbon an aggressive electrophile.
-
Biological Target: It can alkylate DNA bases (guanine) and proteins, posing potential mutagenic and sensitizing risks.
-
Chemical Stability: It is moisture-sensitive.[2][3] Hydrolysis yields hydrogen bromide (HBr), a corrosive gas that further damages lung tissue.
Table 1: Physicochemical Profile & Hazard Thresholds
| Property | Value / Description | Operational Impact |
| CAS Number | 290820-38-1 | Unique identifier for inventory tracking. |
| Physical State | White to off-white solid | Dust generation is the primary vector for contamination. |
| Reactivity | Electrophilic Alkylator | Reacts violently with strong bases, amines, and oxidizers.[4] |
| Hydrolysis | Slow release of HBr | Do not store in humid conditions; containers may pressurize. |
| Skin Corrosivity | Category 1C / 2 (Predicted) | Capable of causing chemical burns and sensitization. |
Part 2: Engineering Controls & PPE Strategy
Safety for this compound relies on a "Defense in Depth" strategy. PPE is the last line of defense, not the first.
2.1 Primary Containment (Engineering)
-
Fume Hood: All operations (weighing, dispensing, reaction setup) must occur within a certified chemical fume hood operating at a face velocity of 80–100 fpm .
-
Static Control: As a halogenated organic solid, it can accumulate static charge. Use an ionizing bar or antistatic gun during weighing to prevent "dust fly-out."
-
Balance Enclosure: If a dedicated powder hood is unavailable, place the analytical balance inside the fume hood.
2.2 Personal Protective Equipment (PPE) Selection
Standard nitrile gloves often provide insufficient protection against benzylic halides due to rapid permeation.
-
Hand Protection:
-
Eye/Face Protection: Chemical splash goggles (ANSI Z87.1) are required.[2][3][6][7] A face shield is recommended during synthesis scale-up (>10g).
-
Respiratory: If hood containment is breached (e.g., spill outside hood), a full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges and a P100 pre-filter is required.
Part 3: Operational Protocols
3.1 Weighing & Transfer
-
Pre-Check: Verify the fume hood sash is at the working height.
-
Setup: Place a plastic tray (secondary containment) inside the hood. All weighing happens inside this tray.
-
Transfer: Do not use metal spatulas if possible (potential for scratching/sparking); use disposable anti-static polypropylene spatulas.
-
Decontamination: Immediately wipe down the balance and tray with a tissue soaked in 5% Ethanolamine/Water solution (see Section 4) to quench invisible residues.
3.2 Reaction Setup
-
Inert Atmosphere: The compound degrades with moisture. Purge reaction vessels with Nitrogen or Argon.
-
Solvent Choice: Soluble in DCM, THF, Ethyl Acetate. Avoid protic solvents (alcohols/water) unless hydrolysis is intended.
-
Scrubbing: If the reaction is heated, the exhaust must pass through a base trap (e.g., NaOH solution) to capture any evolved HBr gas.
Part 4: Emergency Response (The "Quench" Protocol)
Traditional spill cleanup (sweeping) is dangerous because it aerosolizes the lachrymator. Chemical neutralization is the only safe method.
4.1 The Chemistry of Decontamination
To render the compound safe, we must destroy the electrophilic carbon.
-
The Agent: A solution of 5-10% Ethanolamine or Triethylamine in water/alcohol.
-
The Mechanism: The amine attacks the benzylic carbon (SN2 reaction), displacing the bromine and forming a water-soluble, non-volatile ammonium salt.
4.2 Spill Response Workflow
Scenario: 5g of solid powder spilled in the fume hood.
-
Isolate: Close the hood sash immediately. Alert nearby personnel.
-
Don PPE: Wear Silver Shield gloves and a respirator if the sash must be raised.
-
Cover: Gently cover the spill with paper towels soaked in the Amine Decontamination Solution .
-
Wait: Allow 15–30 minutes for the liquid to penetrate and react with the solid.
-
Cleanup: Wipe up the slurry. The lachrymatory effect should be significantly reduced.
-
Verify: Check pH of the surface; it should remain basic.
4.3 Exposure Decision Matrix
Figure 1: Immediate response logic for exposure incidents.[2][3][7][8] Note that neutralizing agents are for surfaces, NOT for eyes.
Part 5: Waste Management
Improper disposal of benzyl bromide derivatives can cause fires or toxic gas release in waste drums.
5.1 Segregation Logic
-
Stream A (Quenched): Waste that has been treated with amine solution. Can often be disposed of as standard organic waste (verify with local HSE).
-
Stream B (Unquenched): Pure mother liquors or solid residues.
-
Labeling: Must be explicitly labeled "LACHRYMATOR" and "ALKYLATING AGENT".
-
Container: Glass or HDPE. Do not use metal cans (corrosion risk).
-
Segregation: Keep separate from Oxidizers (fire risk) and Strong Bases (exothermic polymerization risk).
-
5.2 Waste Stream Workflow
Figure 2: Decision logic for segregating and treating waste streams to prevent downstream hazards.
References
-
New Jersey Department of Health. (2000). Hazardous Substance Fact Sheet: Benzyl Bromide. Retrieved March 1, 2026, from [Link]
Sources
Methodological & Application
Synthesis of heterocyclic compounds using 4-(Bromomethyl)-2-chlorobenzoic acid
An In-Depth Guide to the Synthesis of Heterocyclic Compounds Using 4-(Bromomethyl)-2-chlorobenzoic Acid
Introduction: A Versatile Bifunctional Scaffold in Heterocyclic Chemistry
4-(Bromomethyl)-2-chlorobenzoic acid is a powerful and versatile starting material in synthetic organic chemistry, particularly for the construction of diverse heterocyclic frameworks. Its utility is rooted in its bifunctional nature, featuring two distinct and orthogonally reactive sites: a highly electrophilic benzylic bromide and a nucleophilic carboxylic acid. This unique arrangement allows for sequential or one-pot reactions to build complex molecular architectures, most notably fused ring systems that are prevalent in medicinal chemistry and materials science.
The primary reactive pathway involves the benzylic bromide, which is an excellent electrophile for SN2 reactions with a wide range of nucleophiles. The carboxylic acid group can then participate in an intramolecular cyclization, typically an amidation or condensation reaction, to forge the heterocyclic ring. The 2-chloro substituent provides an additional handle for late-stage functionalization via cross-coupling reactions and sterically influences the conformation of the molecule.
This guide provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds, such as isoindolinones and phthalazinones, from 4-(Bromomethyl)-2-chlorobenzoic acid. It is designed for researchers, scientists, and drug development professionals seeking to leverage this reagent for the creation of novel chemical entities.
Part 1: Synthesis of N-Substituted Isoindolinones
Isoindolinones are a class of fused γ-lactams that form the core of numerous biologically active compounds and pharmaceuticals. Their synthesis from 4-(Bromomethyl)-2-chlorobenzoic acid proceeds via a straightforward and high-yielding pathway involving amination followed by intramolecular amidation.
Reaction Mechanism and Rationale
The synthesis is a two-step, one-pot process. The first step is the SN2 substitution of the benzylic bromide by a primary amine. The choice of a suitable base is critical here; a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HBr generated during the reaction without competing with the primary amine nucleophile. This initial reaction forms an N-substituted 4-(aminomethyl)-2-chlorobenzoic acid intermediate.
Upon heating, the second step, an intramolecular cyclization, occurs. The carboxylic acid and the secondary amine undergo a condensation reaction (amidation) to form the five-membered lactam ring of the isoindolinone core. This cyclization is often thermally driven and proceeds efficiently once the intermediate is formed.
Experimental Protocol: General Procedure for Isoindolinone Synthesis
This protocol describes a general method for reacting a primary amine with 4-(Bromomethyl)-2-chlorobenzoic acid to yield the corresponding N-substituted 6-chloro-isoindolin-1-one.
Materials and Reagents:
-
4-(Bromomethyl)-2-chlorobenzoic acid
-
Primary amine (e.g., benzylamine, aniline, etc.)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for work-up and purification
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or MeCN (approx. 0.1-0.2 M concentration). Add the primary amine (1.1 eq) followed by the slow addition of triethylamine (2.5 eq).
-
Reaction: Stir the mixture at room temperature for 1-2 hours to allow for the initial SN2 reaction. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Cyclization: Once the initial reaction is complete, heat the reaction mixture to 80-100 °C and maintain for 12-24 hours. The cyclization to the isoindolinone will occur during this heating phase.[1]
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers sequentially with water, saturated NaHCO₃ solution, and brine. The bicarbonate wash is crucial to remove any unreacted starting material and acidic byproducts.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure N-substituted isoindolinone.[2]
Data Summary: Isoindolinone Synthesis
| Parameter | Condition | Rationale |
| Nucleophile | Primary Amine (Aliphatic or Aromatic) | Forms the N-substituent of the final product. |
| Solvent | DMF, Acetonitrile | Polar aprotic solvents that facilitate SN2 reactions. |
| Base | TEA, DIPEA | Non-nucleophilic base to neutralize HBr byproduct. |
| Temperature | Room Temp (initial), 80-100 °C (cyclization) | Stepwise temperature control for sequential reactions. |
| Reaction Time | 14-26 hours | Dependent on the nucleophilicity of the amine. |
| Typical Yield | 60-90% | Generally high-yielding for a range of amines. |
Visualization: Isoindolinone Synthesis Workflow
Caption: Workflow for the synthesis of N-substituted isoindolinones.
Part 2: Synthesis of Phthalazinone Derivatives
Phthalazinones are another important class of nitrogen-containing heterocycles with a wide spectrum of biological activities, including cardiotonic, antihypertensive, and anticancer properties.[3][4] The synthesis from 4-(Bromomethyl)-2-chlorobenzoic acid utilizes hydrazines as the key reagent to construct the six-membered pyridazinone ring.
Reaction Mechanism and Rationale
Similar to the isoindolinone synthesis, this process begins with an SN2 reaction. Hydrazine or a substituted hydrazine attacks the electrophilic benzylic bromide. This is followed by an intramolecular condensation between one of the nitrogen atoms of the hydrazine moiety and the carboxylic acid group. This cyclization-condensation step forms the stable, fused phthalazinone ring system. Using a substituted hydrazine (e.g., methylhydrazine) allows for direct installation of a substituent at the N-2 position of the phthalazinone core.[5]
Experimental Protocol: General Procedure for Phthalazinone Synthesis
This protocol provides a general method for the synthesis of 7-chloro-4-(substituted)-2H-phthalazin-1-ones.
Materials and Reagents:
-
4-(Bromomethyl)-2-chlorobenzoic acid
-
Hydrazine hydrate or a substituted hydrazine (e.g., methylhydrazine)
-
Ethanol (EtOH) or n-Butanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, and heating mantle
-
Standard glassware for filtration and purification
Procedure:
-
Reaction Setup: In a round-bottom flask, suspend 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in ethanol or n-butanol.
-
Reagent Addition: Add hydrazine hydrate (1.2-1.5 eq) or a substituted hydrazine dropwise to the suspension.
-
Reaction: Heat the mixture to reflux (the temperature will depend on the solvent, ~80 °C for ethanol) and maintain for 4-8 hours. The reaction can be monitored by TLC.
-
Product Precipitation: Upon completion of the reaction, cool the mixture to room temperature. The phthalazinone product will often precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with cold ethanol to remove any unreacted starting materials or soluble impurities.
-
Drying and Purification: Dry the product under vacuum. If necessary, the crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield the pure phthalazinone derivative.
Data Summary: Phthalazinone Synthesis
| Parameter | Condition | Rationale |
| Nucleophile | Hydrazine or Substituted Hydrazine | Provides the two nitrogen atoms for the pyridazinone ring. |
| Solvent | Ethanol, n-Butanol | Protic solvents suitable for the condensation reaction. |
| Base | Not typically required | Hydrazine is basic enough to drive the reaction. |
| Temperature | Reflux (~80-117 °C) | Provides energy for both the SN2 and cyclization steps. |
| Reaction Time | 4-8 hours | Generally faster than isoindolinone synthesis. |
| Typical Yield | 75-95% | Often a very clean and high-yielding reaction. |
Visualization: Phthalazinone Synthesis Workflow
Caption: Workflow for the synthesis of Phthalazinone derivatives.
Part 3: Synthesis of the Starting Material
For completeness, this section briefly outlines the synthesis of the title compound, 4-(Bromomethyl)-2-chlorobenzoic acid, from its commercially available precursor, 2-chloro-4-methylbenzoic acid.
Reaction: Radical Bromination
The synthesis is achieved via a Wohl-Ziegler reaction, which is a free-radical bromination at the benzylic position of the methyl group.[6]
Materials and Reagents:
-
2-Chloro-4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Benzoyl peroxide (BPO) or Azobisisobutyronitrile (AIBN) as a radical initiator
-
Carbon tetrachloride (CCl₄) or Chlorobenzene as solvent
Procedure:
-
To a solution of 2-chloro-4-methylbenzoic acid (1.0 eq) in CCl₄, add NBS (1.1 eq) and a catalytic amount of BPO (0.02 eq).
-
Heat the mixture to reflux for 4-6 hours. The reaction should be initiated by light or heat.
-
Monitor the reaction by TLC. The reaction is complete when all the starting material is consumed.
-
Cool the reaction mixture. The succinimide byproduct will precipitate and can be removed by filtration.
-
Wash the filtrate with water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like hexanes/ethyl acetate.
References
- BenchChem. (2025). Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis.
- ResearchGate. (2021). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11).
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Adapted from Experimental Organic Chemistry, Blackwell Science.
-
Pereira, M. M., et al. (2020). Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents. Molecules. Retrieved from [Link]
- BenchChem. (2025). A Technical Guide to 1-Bromo-2-(bromomethyl)-4-chlorobenzene: Properties, Synthesis, and Applications in Drug Discovery.
-
PubMed. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolinones. Retrieved from [Link]
-
PMC. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Retrieved from [Link]
-
Phthalazinone. (n.d.). Phthalazinones. Retrieved from [Link]
-
Longdom Publishing. (2015). Recent Developments in Chemistry of Phthalazines. Journal of Heterocyclic Chemistry. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Preparation of Isoindolones by a Lithium-Iodide Exchange-Induced Intramolecular Wurtz-Fittig Reaction. Retrieved from [Link]
- BenchChem. (2025). Technical Support Center: Synthesis of Heterocycles from 2-Amino-4-bromobenzoic Acid.
-
Sciforum. (n.d.). Synthesis of new phthalazinedione derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones. Organic & Biomolecular Chemistry. Retrieved from [Link]
Sources
- 1. Isoindolinone synthesis [organic-chemistry.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. longdom.org [longdom.org]
- 4. Transition-metal-catalyzed C–H bond activation/functionalization and annulation of phthalazinones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. bu.edu.eg [bu.edu.eg]
- 6. Novel Phthalazin-1(2H)-One Derivatives Displaying a Dithiocarbamate Moiety as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Nucleophilic substitution reactions at the bromomethyl group of 4-(Bromomethyl)-2-chlorobenzoic acid
Executive Summary
This guide details the synthetic manipulation of 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 1427433-28-2 / Derivatives), a bifunctional scaffold critical in the synthesis of kinase inhibitors, bioconjugation linkers, and receptor antagonists.
The molecule presents a unique chemoselective challenge: it contains a highly reactive benzylic bromide (electrophile), a carboxylic acid (nucleophile/acidic proton), and an ortho-chloro substituent (steric/electronic modulator). Successful utilization requires navigating the competition between the free acid and the external nucleophile. This note provides validated protocols for
Chemical Profile & Reactivity Matrix
| Feature | Chemical Nature | Impact on Protocol |
| Bromomethyl Group (-CH₂Br) | Primary Benzylic Halide | Primary Reactive Site. Highly susceptible to |
| Carboxylic Acid (-COOH) | Proton Donor (pKa ~2.8–3.0) | Interference. Consumes 1 eq. of base. Can cause self-alkylation (polymerization) if deprotonated in high concentration without external nucleophile. |
| 2-Chloro Substituent | Electron Withdrawing / Steric | Modulator. Increases acidity of -COOH via induction. Sterically hinders the carbonyl, reducing side-reactions at the acid center but stabilizing the benzylic transition state. |
Safety & Handling (Critical)
Hazard Class: Corrosive (Cat 1B/1C), Lachrymator.
-
Lachrymator: This compound releases vapors that cause severe eye irritation and tearing. All operations must be performed in a functioning fume hood.
-
Skin Contact: The benzylic bromide hydrolyzes on skin moisture to produce HBr, causing delayed but deep chemical burns. Double-gloving (Nitrile/Neoprene) is mandatory.
-
Neutralization: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia nearby to neutralize spills and clean glassware.
Mechanistic Pathway
The reaction proceeds via a concerted
Figure 1: Concerted
Experimental Protocols
Method A: Direct Substitution (The "One-Pot" Approach)
Best for: Rapid synthesis of secondary amines or thioethers where the product is easily separable from the zwitterionic starting material.
Reagents:
-
Substrate: 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq)
-
Nucleophile: Primary/Secondary Amine or Thiol (1.1 – 1.2 eq)
-
Base: Diisopropylethylamine (DIPEA) or
(2.5 eq) -
Solvent: DMF (Anhydrous) or Acetonitrile
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 mmol, 250 mg) in anhydrous DMF (5 mL).
-
Note: The solution will be acidic.
-
-
Deprotection/Activation: Cool to 0°C. Add DIPEA (2.5 mmol, 435 µL) dropwise.
-
Why? The first equivalent neutralizes the carboxylic acid to the carboxylate (
). The second equivalent scavenges the HBr generated during substitution.
-
-
Nucleophile Addition: Add the Nucleophile (e.g., Morpholine, 1.1 mmol) dropwise.
-
Reaction: Allow the mixture to warm to Room Temperature (RT). Stir for 4–12 hours.
-
Monitoring: Monitor by LC-MS.[1] The starting material (Br-Acid) peak will disappear; the product will likely elute earlier (if amine) or later (if lipophilic thiol).
-
-
Workup (Isoelectric Precipitation):
-
Dilute the reaction mixture with water (20 mL).
-
Adjust pH to ~4–5 using 1M HCl carefully. The zwitterionic product (Amino-Acid) often precipitates at this stage.
-
Filter the solid. If no precipitate forms, extract with n-Butanol or Ethyl Acetate (depending on product lipophilicity).
-
Method B: The Ester Protection Route (High Precision)
Best for: Valuable nucleophiles, sluggish reactions, or when high purity is required.
Workflow Diagram:
Figure 2: Three-step workflow ensuring chemoselectivity by masking the carboxylic acid.
Protocol (Step 2: Substitution on the Ester):
-
Dissolution: Dissolve Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq) in Acetonitrile (0.1 M concentration).
-
Base Addition: Add powdered, anhydrous
(1.5 eq).-
Note: Inorganic bases work better here as the ester is non-acidic.
-
-
Nucleophile Addition: Add Nucleophile (1.1 eq).
-
Heating: Heat to 60°C for 2–4 hours. The 2-chloro group provides steric bulk that protects the methyl ester from premature hydrolysis or aminolysis under these mild conditions.
-
Workup: Filter off solids (
, excess Carbonate). Concentrate the filtrate. Purify via flash chromatography (Hexane/EtOAc).
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (Direct Method) | Product is water-soluble (Zwitterion). | Do not use aqueous workup.[2] Evaporate DMF/MeCN and purify via Reverse Phase (C18) Prep-HPLC. |
| Polymerization | Self-alkylation (Intermolecular). | Run the reaction in high dilution (>20 mL solvent per mmol). Add the substrate to the nucleophile solution slowly. |
| Incomplete Reaction | Bromide is sluggish. | Add NaI (10 mol%) (Finkelstein catalyst) to convert the benzyl bromide to the more reactive benzyl iodide in situ. |
| Ester Hydrolysis (Method B) | Adventitious water + Base. | Ensure Acetonitrile/DMF is anhydrous. Use molecular sieves. |
References
-
BenchChem. Application of 4-(Bromomethyl)benzoic Acid in Bioconjugation Techniques. Retrieved from BenchChem Application Notes. Link
-
National Institutes of Health (NIH). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids. (Contextual reference for 2-chloro/bromo reactivity). Link
-
PubChem. 4-Amino-2-chlorobenzoic acid & Derivatives Compound Summary.Link
-
Thermo Fisher Scientific. Safety Data Sheet: 4-(Bromomethyl)benzoic acid.Link
Sources
Application Note: 4-(Bromomethyl)-2-chlorobenzoic Acid as a Key Scaffold for Next-Generation Hybrid Fungicides
Target Audience: Discovery Chemists, Agrochemical Researchers, and Process Scientists Compound: 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) Application: Synthesis of Dual-Action Triazole-Benzamide Conjugates
Executive Summary & Structural Rationale
In the continuous arms race against agricultural pathogens such as Phytophthora infestans (late blight) and Botrytis cinerea (gray mold), the development of broad-spectrum, resistance-breaking agrochemicals is paramount. 4-(Bromomethyl)-2-chlorobenzoic acid serves as an exceptional bifunctional building block for synthesizing novel hybrid fungicides.
The strategic value of this scaffold lies in its specific substitution pattern:
-
Bromomethyl Group (C4): Provides a highly reactive electrophilic center for late-stage
functionalization, allowing the seamless introduction of azole pharmacophores (e.g., 1,2,4-triazole). -
Carboxylic Acid (C1): Enables the formation of robust amide linkages with deactivated heteroaryl amines, forming the critical benzamide core.
-
Ortho-Chloro Substituent (C2): Induces a steric twist (dihedral angle alteration) between the benzene ring and the resulting amide bond. This non-planar conformation is critical for binding affinity in the target protein pocket and provides significant metabolic stability against microbial degradation in soil.
Mechanistic Rationale for Hybrid Fungicide Design
The rationale for utilizing this specific building block is to synthesize a single molecular entity capable of hitting two distinct biological targets simultaneously, thereby mitigating the risk of rapid resistance development.
-
CYP51 Inhibition (via the Triazole Moiety): By displacing the bromide with a 1,2,4-triazole, the resulting molecule acts as a Demethylation Inhibitor (DMI).1[1]. This disruption depletes essential cell membrane components, leading to fungal cell death[2].
- -Tubulin Disruption (via the Benzamide Core): When the carboxylic acid is coupled to a functionalized amine, it forms a benzamide core.3[3]. This mechanism is highly effective against both true fungi and oomycetes[4].
Fig 1: Dual-action mechanism targeting CYP51 and β-Tubulin to overcome resistance.
Synthetic Strategy & Causality
The conversion of 4-(Bromomethyl)-2-chlorobenzoic acid into a hybrid fungicide requires a highly controlled, two-step sequence.
Fig 2: Two-step synthetic workflow for triazole-benzamide hybrid fungicides.
Step 1: Regioselective N-Alkylation
The initial step involves the nucleophilic substitution of the benzylic bromide by 1H-1,2,4-triazole.
-
Causality of Reagent Choice: Potassium carbonate (
) is utilized as a mild base. Stronger bases (e.g., NaH) risk unwanted side reactions with the unprotected carboxylic acid. selectively deprotonates the triazole ( ), creating a highly nucleophilic triazolide anion. Under thermodynamic control at 80°C in DMF, the less sterically hindered and more stable N1-alkylated product is favored over the N4-isomer.
Step 2: HATU-Mediated Amide Coupling
The intermediate carboxylic acid must be coupled with an extremely electron-deficient, sterically hindered amine (e.g., 3-chloro-5-(trifluoromethyl)pyridin-2-amine) to form the final active agrochemical.
-
Causality of Reagent Choice: Standard coupling agents like EDC/HOBt fail to achieve acceptable yields because the target amine is a remarkably poor nucleophile. We employ HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). HATU generates a highly reactive HOAt ester intermediate. The pyridine nitrogen of the HOAt leaving group provides anchimeric assistance—it forms an intramolecular hydrogen bond with the incoming deactivated amine, effectively guiding it to the electrophilic carbonyl carbon and drastically accelerating the reaction.
Experimental Protocols
Protocol 1: Synthesis of 2-Chloro-4-(1H-1,2,4-triazol-1-ylmethyl)benzoic acid
Self-Validating Principle: The use of an acid-base extraction during workup inherently purifies the product. Unreacted triazole remains in the aqueous phase during acidification, while the target amphoteric product precipitates at its isoelectric point.
-
Preparation: Charge a dry 250 mL round-bottom flask with 4-(Bromomethyl)-2-chlorobenzoic acid (10.0 g, 40.1 mmol) and 1H-1,2,4-triazole (3.05 g, 44.1 mmol, 1.1 equiv).
-
Solvation & Activation: Add anhydrous DMF (80 mL) to the flask, followed by finely powdered
(11.1 g, 80.2 mmol, 2.0 equiv). -
Reaction: Stir the suspension vigorously and heat to 80°C under a nitrogen atmosphere for 6 hours. Monitor the disappearance of the starting material via TLC (DCM:MeOH 9:1, UV detection).
-
Quench & Extraction: Cool the mixture to room temperature and pour it into 300 mL of ice-cold distilled water. Extract the aqueous layer with Ethyl Acetate (2 x 50 mL) to remove organic impurities (discard the organic layer).
-
Precipitation: Slowly acidify the aqueous layer with 2M HCl under constant stirring until the pH reaches ~3.5. A white precipitate will form.
-
Isolation: Filter the precipitate under vacuum, wash with cold water (2 x 20 mL), and dry in a vacuum oven at 50°C overnight to yield the intermediate as a white solid.
Protocol 2: Synthesis of the Final Triazole-Benzamide Conjugate
Self-Validating Principle: The generation of a soluble HOAt byproduct ensures that simple aqueous washing removes the coupling reagents, leaving the highly lipophilic target molecule in the organic phase.
-
Activation: In a 100 mL flask, dissolve the intermediate from Protocol 1 (5.0 g, 21.0 mmol) and HATU (8.78 g, 23.1 mmol, 1.1 equiv) in anhydrous DMF (40 mL).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8.14 g, 63.0 mmol, 3.0 equiv) dropwise. Stir at room temperature for 15 minutes to ensure complete formation of the active HOAt ester.
-
Amine Coupling: Add 3-chloro-5-(trifluoromethyl)pyridin-2-amine (4.13 g, 21.0 mmol, 1.0 equiv) in one portion. Stir the reaction mixture at room temperature for 4 hours.
-
Workup: Dilute the mixture with Ethyl Acetate (150 mL) and wash sequentially with 5% aqueous
(2 x 50 mL), 1M HCl (50 mL), and brine (50 mL). The basic and acidic washes remove unreacted amine, HOAt, and DIPEA salts. -
Purification: Dry the organic layer over anhydrous
, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Hexanes:Ethyl Acetate gradient) to isolate the final hybrid fungicide.
Data Presentation: Amide Coupling Optimization
To validate the necessity of HATU for the coupling of the deactivated heteroaryl amine in Step 2, a comparative study was conducted. The results clearly demonstrate the superiority of the chosen protocol.
| Coupling Reagent System | Solvent | Base | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC, %) |
| DCM | 12 | 45% | 82.1% | ||
| EDC / HOBt | DMF | DIPEA | 24 | 30% | 75.4% |
| HATU | DMF | DIPEA | 4 | 88% | >98.5% |
Table 1: Optimization of the coupling conditions for the highly deactivated 3-chloro-5-(trifluoromethyl)pyridin-2-amine.
References
- Source: nih.
- Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp.
- ZOXAMIDE - World Health Organization (WHO)
- Source: apsnet.
Sources
- 1. Resistance to antifungals that target CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanistic Insights into Stereospecific Antifungal Activity of Chiral Fungicide Prothioconazole against Fusarium oxysporum F. sp. cubense - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.who.int [apps.who.int]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
Application Note: 4-(Bromomethyl)-2-chlorobenzoic Acid as a Bifunctional Linker in Advanced Bioconjugation
Target Audience: Researchers, bioconjugation scientists, and drug development professionals. Focus: Mechanistic rationale, optimized protocols, and validation strategies for utilizing 4-(Bromomethyl)-2-chlorobenzoic acid in targeted protein degradation (PROTACs) and therapeutic bioconjugation.
Introduction & Mechanistic Rationale
In the rapidly expanding fields of bioconjugation and targeted protein degradation, the selection of an optimal crosslinker dictates the stability, yield, and pharmacokinetic profile of the final construct. 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) has emerged as a highly versatile heterobifunctional building block[1].
This molecule offers two orthogonal reactive handles: a benzylic bromide and a carboxylic acid. The strategic advantage of this specific linker lies in its structural nuances:
-
Benzylic Bromomethyl Group: Unlike standard aliphatic haloacetamides (e.g., iodoacetamide), the benzylic position stabilizes the transition state during nucleophilic attack. This enables extremely rapid,
-mediated alkylation of sulfhydryls (cysteines) at near-neutral pH, minimizing off-target lysine modification[2]. -
Ortho-Chloro Substituent: The chlorine atom serves a dual purpose. Inductively, it lowers the
of the adjacent carboxylic acid, modulating its reactivity. Sterically, it shields the carboxylate. When the acid is later activated to an N-hydroxysuccinimide (NHS) ester, this steric bulk slows down spontaneous aqueous hydrolysis, significantly extending the half-life of the active ester and driving higher yields during amine conjugation[3].
Physicochemical Profile
Understanding the physical properties of the linker is critical for maintaining solubility and reactivity throughout the aqueous-organic transitions typical in bioconjugation.
Table 1: Physicochemical Properties of 4-(Bromomethyl)-2-chlorobenzoic acid
| Property | Value / Description | Experimental Implication |
| CAS Number | 290820-38-1 | Verified identifier for sourcing[1]. |
| Molecular Weight | 249.49 g/mol | Small footprint minimizes steric interference in the final conjugate. |
| Aqueous Solubility | Low (Requires co-solvent) | Must be prepared as a concentrated stock in anhydrous DMSO or DMF. |
| Reactive Group 1 | Bromomethyl (Electrophile) | Targets thiols selectively at pH 7.0–7.5 via |
| Reactive Group 2 | Carboxylic Acid (Nucleophile Acceptor) | Requires activation (e.g., EDC/NHS) to react with primary amines. |
Orthogonal Bioconjugation Strategy
Because the carboxylic acid is unreactive toward thiols, this linker allows for a highly controlled, two-step sequential conjugation.
Figure 1: Two-step orthogonal bioconjugation workflow using 4-(Bromomethyl)-2-chlorobenzoic acid.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into the reagent choices, and analytical checkpoints are integrated to ensure the success of each step before proceeding.
Protocol A: Cysteine-Selective Alkylation (Thioether Formation)
Objective: Attach the linker to a free cysteine on the target protein without modifying lysines.
Step-by-Step Methodology:
-
Reduction: Dilute the target protein to 2–5 mg/mL in Conjugation Buffer (100 mM Sodium Phosphate, 150 mM NaCl, 1 mM EDTA, pH 7.2). Add 10 molar equivalents of TCEP (Tris(2-carboxyethyl)phosphine).
-
Causality Note: TCEP is mandatory here. Unlike DTT or
-mercaptoethanol, TCEP does not contain a free thiol and will not compete with your protein for the bromomethyl linker[2].
-
-
Linker Preparation: Dissolve 4-(Bromomethyl)-2-chlorobenzoic acid in anhydrous DMSO to a 50 mM stock.
-
Alkylation: Add 5–10 molar equivalents of the linker to the protein solution. Ensure the final DMSO concentration remains
to prevent protein denaturation. Incubate at Room Temperature (RT) for 2 hours with gentle agitation. -
Purification: Remove excess linker and TCEP using a size-exclusion desalting column (e.g., PD-10) pre-equilibrated with Activation Buffer (100 mM MES, 0.5 M NaCl, pH 6.0).
-
Validation Checkpoint (Ellman’s Assay): React a 10 µL aliquot of the purified intermediate with DTNB (Ellman's reagent). Measure absorbance at 412 nm.
-
Self-Validation: A successful reaction will yield a >95% reduction in the free thiol signal compared to the pre-conjugation baseline, confirming complete alkylation.
-
Protocol B: Carboxylic Acid Activation & Amide Coupling
Objective: Activate the newly attached linker's carboxyl group to conjugate an amine-bearing payload.
Step-by-Step Methodology:
-
Activation: To the protein-linker intermediate (in pH 6.0 MES buffer), add 10 equivalents of EDC and 20 equivalents of sulfo-NHS. Incubate for 15 minutes at RT.
-
Causality Note: EDC activates the carboxyl to an unstable O-acylisourea. Sulfo-NHS immediately converts this into a semi-stable amine-reactive NHS ester. The slightly acidic pH (6.0) is chosen specifically to maximize EDC efficiency and minimize NHS ester hydrolysis[4].
-
-
Quenching (Optional but recommended): Add 2-mercaptoethanol (20 mM final) to quench unreacted EDC.
-
Amide Coupling: Raise the pH of the solution to 7.5–8.0 by adding 1M Sodium Bicarbonate. Immediately add 5–10 equivalents of the amine-containing payload (e.g., fluorophore, small molecule drug). Incubate for 2 hours at RT.
-
Validation Checkpoint (Intact Mass LC-MS): Analyze the final conjugate via LC-MS.
-
Self-Validation: The mass spectrum must show a shift equal to: [Mass of Protein] +[Mass of Linker (249.49) - HBr (80.91)] +[Mass of Payload] - [Mass of H2O (18.02)].
-
Troubleshooting & Optimization
Table 2: Diagnostic Matrix for Linker Conjugation
| Observed Issue | Mechanistic Cause | Corrective Action |
| Incomplete Thiol Alkylation | Disulfide re-oxidation or steric hindrance around the target Cys. | Increase TCEP to 20 eq. Perform reaction under inert gas (Argon). |
| Linker Precipitation | Aqueous solubility limit exceeded upon addition to the buffer. | Pre-dilute the DMSO stock into a 50% DMSO/Buffer intermediate before dropwise addition to the protein. |
| Off-Target Lysine Modification | pH too high during Step 1, increasing the nucleophilicity of primary amines. | Strictly maintain pH |
| Low Amide Coupling Yield | Rapid hydrolysis of the NHS ester intermediate before payload binding. | Ensure payload is added immediately after raising pH. Use a large excess of the amine payload. |
Application in PROTACs & Targeted Protein Degradation
Beyond traditional bioconjugation, 4-(Bromomethyl)-2-chlorobenzoic acid is highly valued in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Its rigid, halogenated phenyl ring restricts the conformational flexibility of the linker, which can favorably influence the formation of the ternary complex between the Target Protein of Interest (POI) and the E3 Ligase[3].
Figure 2: Stepwise assembly of a PROTAC molecule utilizing the heterobifunctional linker.
References
-
Glycoconjugations of Biomolecules by Chemical Methods - PMC Source: nih.gov URL:[Link]
-
Synthesis and Bioconjugation - Radboud Repository Source: ru.nl URL:[Link]
Sources
Experimental protocol for the synthesis of derivatives from 4-(Bromomethyl)-2-chlorobenzoic acid
Executive Summary: The "Linchpin" Scaffold
4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 1000339-95-6) represents a high-value "linchpin" scaffold in medicinal chemistry. Its utility stems from its orthogonal reactivity profile :
-
The "Tail" (C4): A highly reactive benzylic bromide (
susceptible). -
The "Head" (C1): A carboxylic acid (Amidation/Esterification).
-
The "Core" (C2): An aryl chloride (Steric modulator & potential cross-coupling handle).
This guide details the divergent synthesis of library compounds using this scaffold. Unlike simple reagents, this molecule requires specific sequencing to prevent polymerization (intermolecular self-alkylation) and to manage the lachrymatory nature of the benzylic bromide.
Safety & Handling (Critical)
Warning: Lachrymator & Corrosive Benzylic bromides are potent lachrymators (tear agents) and skin irritants.
-
Engineering Controls: All weighing and transfers must occur within a certified fume hood.
-
Decontamination: Keep a beaker of 10% aqueous sodium thiosulfate or dilute ammonia in the hood to quench spills/contaminated glassware immediately.
-
PPE: Double nitrile gloves, lab coat, and chemical splash goggles are mandatory.
Strategic Analysis: Order of Operations
The primary challenge with 4-(bromomethyl)-2-chlorobenzoic acid is the presence of both a nucleophile (carboxylate, if deprotonated) and an electrophile (benzyl bromide) on the same molecule.
The "Self-Immolation" Risk
If dissolved in basic media without protection, the molecule can polymerize via intermolecular esterification.
Recommendation:
-
Path A (High Purity): Protect the acid (Esterification)
Modify Tail ( ) Deprotect Modify Head (Amide). -
Path B (High Throughput): Direct alkylation using controlled stoichiometry (2.2 eq. Base) to generate the dianion transiently, favoring the faster benzylic substitution.
This protocol focuses on Path A for maximum reproducibility and yield.
Workflow Visualization
Figure 1: Step-wise divergent synthesis workflow ensuring chemical orthogonality.
Experimental Protocols
Protocol A: Methyl Ester Protection
Objective: Mask the carboxylic acid to prevent interference during substitution.
-
Setup: Charge a round-bottom flask with 4-(bromomethyl)-2-chlorobenzoic acid (10.0 g, 40 mmol).
-
Solvent: Add anhydrous Methanol (100 mL).
-
Catalyst: Add concentrated
(1.0 mL) dropwise. -
Reaction: Reflux at 65°C for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The acid spot (
) should disappear, replaced by the ester ( ). -
Workup: Concentrate in vacuo. Redissolve in EtOAc (150 mL), wash with sat.
(2x) and Brine. Dry over .[1] -
Yield: Expect >95% yield of Methyl 4-(bromomethyl)-2-chlorobenzoate .
Protocol B: "Tail" Modification (Nucleophilic Substitution)
Objective: Install a solubilizing amine group (e.g., Morpholine) at the C4 position.
Mechanistic Insight: The ortho-chloro group at C2 exerts a long-range inductive effect, slightly deactivating the benzylic position compared to unsubstituted benzyl bromide, but it remains highly reactive.
| Parameter | Condition | Rationale |
| Solvent | Acetonitrile (ACN) | Polar aprotic; promotes |
| Base | Scavenges HBr; insoluble in ACN (surface reaction). | |
| Stoichiometry | 1.0 eq Ester : 1.1 eq Amine | Slight excess of amine ensures conversion. |
Step-by-Step:
-
Dissolve Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq) in ACN (0.2 M concentration).
-
Add Powdered
(2.0 eq). -
Add Secondary Amine (e.g., Morpholine, 1.1 eq) dropwise.
-
Reaction: Stir at 60°C for 2–4 hours.
-
Note: Primary amines may lead to over-alkylation (bis-benzyl species). If using primary amines, use large excess (5 eq) or protect as sulfonamide.
-
-
Validation: LCMS will show mass shift:
. -
Purification: Filter off inorganic salts. Concentrate. Flash chromatography (DCM/MeOH gradient) is usually required to remove traces of hydrolyzed alcohol byproduct.
Protocol C: "Head" Modification (Amide Coupling)
Objective: Couple the acid (after hydrolysis) to a pharmacophore.
Prerequisite: Hydrolyze the ester from Protocol B using LiOH in THF/Water (standard procedure) to regenerate the free acid.
Coupling Logic: The 2-chloro substituent creates steric hindrance around the carboxylate. Standard EDC/NHS couplings may be sluggish.
Recommended System:
-
Reagent: HATU (1.2 eq) or
(Propylphosphonic anhydride). -
Base: DIPEA (3.0 eq).
-
Solvent: DMF (anhydrous).
Procedure:
-
Dissolve the 2-chloro-4-(aminomethyl)benzoic acid derivative (1.0 eq) in DMF.
-
Add DIPEA (3.0 eq) and the Target Aniline/Amine (1.1 eq).
-
Add HATU (1.2 eq) last to initiate activation.
-
Stir at RT for 12 hours.
-
Troubleshooting: If conversion is low, heat to 50°C. The ortho-Cl twist prevents planarity, slowing the attack on the activated ester.
-
Decision Matrix for Nucleophile Selection
Not all nucleophiles react equally with the benzylic bromide. Use this decision tree to select conditions.
Figure 2: Reaction condition optimization based on nucleophile class.
Troubleshooting & Optimization
| Observation | Root Cause | Corrective Action |
| Formation of Benzyl Alcohol | Wet solvents or atmospheric moisture. | Use anhydrous solvents; add 3Å molecular sieves. |
| Incomplete Amide Coupling | Steric hindrance from ortho-Cl. | Switch from EDC to HATU; Increase temperature to 50°C. |
| Precipitate in Step 2 | Formation of HBr salts. | This is normal ( |
| Lachrymatory Effect | Vapor leakage. | Quench all glassware with 10% ammonia before removing from hood. |
References
-
BenchChem. Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. (2025).[1][2][3][4][5] Retrieved from
-
Sigma-Aldrich. Safety Data Sheet: 4-(Bromomethyl)benzoic acid. (2025).[1][2][3][4][5] Retrieved from
-
Shi, M., & Feng, Y. S. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids.[6] J. Org.[6] Chem. (2001). 66, 3235-3237.[6] Retrieved from [6]
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. Retrieved from
(Note: While specific CAS 1000339-95-6 papers are proprietary, the chemistry described is grounded in the established reactivity of 4-(bromomethyl)benzoic acid derivatives as cited above.)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
Troubleshooting & Optimization
Purification challenges of 4-(Bromomethyl)-2-chlorobenzoic acid
Welcome to the Technical Support Center for the synthesis and purification of 4-(Bromomethyl)-2-chlorobenzoic acid .
This compound presents a notorious "Triad of Trouble" for synthetic chemists: a highly polar carboxylic acid, a highly reactive electrophilic benzylic bromide, and an electron-withdrawing aryl chloride. Standard purification techniques often lead to catastrophic yield losses, infinite chromatographic streaking, or compound degradation.
This guide is designed to troubleshoot the root causes of these failures and provide field-proven, self-validating protocols to isolate your target compound with high purity and structural integrity.
Part 1: Synthesis & Impurity Profiling (The Root Cause)
Q: Why does my Wohl-Ziegler bromination always yield a mixture of unreacted starting material, mono-bromo product, and di-bromo impurity? A: The synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid is typically achieved via the Wohl-Ziegler reaction using N-bromosuccinimide (NBS) and a radical initiator like AIBN[1]. This radical chain mechanism is inherently difficult to control. Once the mono-bromo product is formed, the benzylic proton remains highly abstractable. The radical intermediate of the mono-bromo species is stabilized by both the aromatic ring and the adjacent bromine atom, leading to competitive over-bromination before all the starting material is consumed[2].
Q: How can I accurately track these impurities without isolating them?
A: Because the polarities of the starting material, mono-bromo, and di-bromo species are nearly identical, TLC is often misleading. You must rely on
Table 1: Quantitative Impurity Profiling Data
| Compound | Structural Feature | R | MS (ESI-) | |
| 2-Chloro-4-methylbenzoic acid (SM) | -CH | 0.45 | ~2.40 ppm (s, 3H) | 169 m/z |
| 4-(Bromomethyl)-2-chlorobenzoic acid (Target) | -CH | 0.40 | ~4.45 ppm (s, 2H) | 247, 249 m/z |
| 4-(Dibromomethyl)-2-chlorobenzoic acid (Impurity) | -CHBr | 0.42 | ~6.60 ppm (s, 1H) | 327 m/z |
| 4-(Hydroxymethyl)-2-chlorobenzoic acid (Degradant) | -CH | 0.15 | ~4.60 ppm (s, 2H) | 185 m/z |
Part 2: Chromatographic Nightmares & Instability
Q: When I run normal-phase silica gel chromatography, my compound streaks heavily, and the isolated product shows a new mass of 185 m/z. What happened? A: You are observing silica-induced hydrolysis. Carboxylic acids streak on standard silica gel due to strong hydrogen bonding, necessitating the addition of an acidic modifier (like acetic or formic acid) to the eluent. However, the combination of the acidic modifier, the inherently acidic silanol groups on the silica surface, and the bound water within the silica gel creates a perfect environment for the hydrolysis of the highly reactive benzylic bromide into a benzylic alcohol (185 m/z)[3].
Q: Can I just neutralize the silica gel with triethylamine (TEA) to prevent this?
A: No. Adding a base to the system will deprotonate the carboxylic acid moiety of your target compound. The resulting carboxylate anion is a strong nucleophile. Because the benzylic bromide on an adjacent molecule is a highly active electrophile, the molecules will undergo intermolecular S
Mechanisms of 4-(Bromomethyl)-2-chlorobenzoic acid degradation during purification.
Part 3: Optimized Purification Workflows
To successfully isolate 4-(Bromomethyl)-2-chlorobenzoic acid, you must bypass normal-phase silica gel. The choice of workflow depends entirely on the crude
Decision matrix for purifying 4-(Bromomethyl)-2-chlorobenzoic acid based on crude purity.
Protocol A: Selective Recrystallization (The Gold Standard)
If your crude NMR shows >80% mono-bromo conversion with minimal di-bromo impurity, recrystallization is the safest and most scalable method. It avoids nucleophilic solvents and completely bypasses silica degradation.
Step-by-Step Methodology:
-
Dissolution: Transfer the crude solid to a dry Erlenmeyer flask. Add a minimal amount of anhydrous Toluene (approx. 3-5 volumes). Heat gently to 80°C until the solid is completely dissolved. Causality: Toluene is non-nucleophilic, preventing solvolysis of the benzylic bromide, while being polar enough at high temperatures to dissolve the carboxylic acid.
-
Anti-Solvent Addition: While maintaining the temperature at 80°C, add anhydrous Heptane dropwise until the solution just becomes cloudy (the cloud point).
-
Clarification: Add 1-2 drops of Toluene until the solution turns clear again.
-
Crystallization: Remove the flask from the heat source. Allow it to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for an additional 4 hours.
-
Isolation: Filter the resulting white crystals through a sintered glass funnel. Wash the filter cake with ice-cold Heptane (2 x 10 mL).
-
Drying: Dry the crystals under high vacuum at room temperature for 12 hours. Do not use heat, as trace residual acid could trigger dimerization.
Protocol B: Buffered Reverse-Phase (RP) Flash Chromatography
If the reaction over-proceeded (high di-bromo) or stalled (high starting material), recrystallization will fail to separate the closely related analogs. You must use Reverse-Phase (C18) chromatography.
Step-by-Step Methodology:
-
System Preparation: Equip an automated flash chromatography system with a C18 functionalized silica column.
-
Solvent System:
-
Mobile Phase A: Milli-Q Water + 0.1% Formic Acid (v/v).
-
Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid (v/v).
-
Causality: Formic acid suppresses the ionization of the carboxylic acid, ensuring it elutes as a sharp band rather than streaking. The C18 matrix lacks the destructive acidic silanols of normal-phase silica.
-
-
Sample Loading: Dissolve the crude mixture in the absolute minimum volume of Acetonitrile or DMSO. Inject onto the column.
-
Gradient Elution: Run a shallow gradient from 20% B to 80% B over 20 column volumes. The elution order will be: Hydrolyzed degradant
Starting Material Target Mono-bromo Di-bromo impurity. -
Critical Isolation Step (Lyophilization): Do NOT rotary evaporate the collected aqueous fractions. Heating the compound in an aqueous acidic solution will rapidly hydrolyze the benzylic bromide[3]. Instead, immediately flash-freeze the pure fractions in a dry-ice/acetone bath and remove the solvents via lyophilization (freeze-drying) to obtain the pure white powder.
References
1.[2] Scientific Update. Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Retrieved from[Link] 2.[1] Wikipedia. N-Bromosuccinimide (Allylic and benzylic bromination). Retrieved from [Link] 3.[3] University of Huddersfield ePrints Repository. Oxidative Bromination and Ring Expansion in Organic Chemistry. Retrieved from[Link] 4.[4] Université libre de Bruxelles. Pd(OH)2/C, a Practical and Efficient Catalyst for the Carboxylation of Benzylic Bromides with Carbon Monoxide. Retrieved from[Link]
Sources
Technical Support Center: Optimizing 4-(Bromomethyl)-2-chlorobenzoic Acid Synthesis
Current Status: Operational Topic: Radical Bromination Optimization & Troubleshooting Ticket ID: CHEM-SUP-2024-BR Audience: Process Chemists, Medicinal Chemists
Executive Summary & Reaction Profile
Target Molecule: 4-(Bromomethyl)-2-chlorobenzoic acid Primary Application: Key intermediate for pharmaceutical scaffolds (e.g., SGLT2 inhibitors, angiotensin II receptor blockers). Reaction Class: Wohl-Ziegler Radical Bromination.
This guide addresses the technical challenges of synthesizing 4-(bromomethyl)-2-chlorobenzoic acid directly from 4-methyl-2-chlorobenzoic acid . While many protocols suggest converting to the methyl ester first to improve solubility, this guide focuses on the direct bromination of the free acid to reduce step count, using Chlorobenzene or Trifluorotoluene as the optimal solvent systems.
The "Gold Standard" Protocol
Do not deviate from stoichiometry without consulting the Troubleshooting Module.
| Component | Equiv. | Role | Critical Note |
| 4-Methyl-2-chlorobenzoic acid | 1.0 | Substrate | Ensure <0.5% water content (dry). |
| N-Bromosuccinimide (NBS) | 1.05 | Bromine Source | Recrystallize from water if yellow/aged. |
| AIBN / BPO | 0.05 | Radical Initiator | AIBN (Azobisisobutyronitrile) preferred for cleaner workup. |
| Chlorobenzene | [10-15V] | Solvent | High boiling point (131°C) drives reaction; dissolves free acid. |
Experimental Workflow (Visualization)
The following diagram outlines the critical path for the synthesis, highlighting decision points that determine purity.
Figure 1: Optimized workflow for Wohl-Ziegler bromination of benzoic acid derivatives. The degassing step is the most common point of failure.
Troubleshooting Dashboard (Q&A)
This section addresses specific failure modes reported by users.
Category A: Reaction Stalled / Low Conversion
Q: The reaction has been refluxing for 4 hours, but HPLC shows <20% product. What is wrong?
-
Root Cause 1: Oxygen Inhibition. Free radical reactions are notoriously sensitive to oxygen, which acts as a radical scavenger.
-
Fix: Did you sparge the solvent with Nitrogen/Argon for at least 20 minutes before adding the initiator? If not, cool down, degas thoroughly, add fresh initiator (0.02 eq), and reheat.
-
-
Root Cause 2: Dead Initiator. AIBN decomposes over time.[1]
-
Fix: Check the expiration date. If the AIBN is white and chunky, it's likely fine. If it is yellow or pasty, recrystallize it from methanol or buy fresh.
-
-
Root Cause 3: Temperature. [2][3]
-
Fix: Ensure the internal temperature is actually at reflux (>80°C). The half-life of AIBN at 60°C is ~10 hours (too slow); at 80°C it is ~1 hour (ideal).
-
Category B: Impurity Profile (The "Dibromo" Problem)
Q: I see a significant impurity (~15%) at a higher retention time (RRT 1.2). Is this the dibromo species?
-
Diagnosis: Yes, this is likely 4-(dibromomethyl)-2-chlorobenzoic acid .
-
Mechanism: Once the mono-bromo product forms, the electron-withdrawing bromine makes the benzylic position slightly less reactive than the methyl group, but if local concentration of NBS is high or the reaction runs too long, the second bromine adds.
-
Protocol Adjustment:
-
Stoichiometry: Never use >1.05 equivalents of NBS.
-
Endpoint Control: Do not aim for 100% conversion. Stop the reaction at 90-95% conversion . It is much easier to separate unreacted starting material (via polarity difference) than the dibromo impurity (which tracks with the product).
-
Addition Mode: Add the NBS in 3 portions over the first hour rather than all at once.
-
Category C: Purification & Isolation
Q: The product is isolating as a dark orange/brown sticky solid. How do I get the white powder?
-
Cause: The color comes from trace molecular bromine (
) and oxidized succinimide byproducts. -
The "Cleanup" Wash:
-
Dissolve the crude material in Ethyl Acetate.
-
Wash with 10% Sodium Thiosulfate (
) or Sodium Bisulfite. This reduces colored to colorless bromide ions. -
Wash with water to remove succinimide.[1]
-
-
Recrystallization:
-
Solvent System: Toluene (good for solubility at boil, poor at RT) or Toluene/Heptane.
-
Method: Dissolve in minimum boiling toluene. Add activated charcoal (to remove color), filter hot, then let cool slowly.
-
Logic Tree: Impurity Management
Use this decision tree to determine the next step based on your HPLC/TLC data.
Figure 2: Decision matrix for in-process control (IPC) analysis.
Analytical Reference Data
| Parameter | Specification | Notes |
| Appearance | White to Off-white powder | Beige/Brown indicates oxidation or |
| H-NMR (DMSO-d6) | Starting material methyl is | |
| Melting Point | 138-142°C | Wide range indicates solvent trapping or SM contamination. |
| Solubility | Soluble: DMSO, MeOH, EtOAc | Insoluble: Water, Hexanes. |
References
-
Wohl-Ziegler Reaction Mechanism: Djerassi, C. (1948).[4] Brominations with N-Bromosuccinimide and Related Compounds. Chemical Reviews, 43(2), 271–317. Link
-
Solvent Effects in Radical Bromination: Offermann, D. A., et al. (2013). Solvent Effects in the Radical Bromination of Toluene Derivatives. Tetrahedron, 69(1), 123-130. Link
-
Synthesis of 4-(bromomethyl)benzoic acid (Analogous Protocol): Organic Syntheses, Coll. Vol. 38, p.8 (1958).[4] Link
-
Patent Protocol (Chlorobenzoic Acid Derivatives): Sumika Fine Chemicals. (2000).[5] Production of aromatic alpha-bromoalkyl compound. JP2000256298A.[5] Link
-
Green Solvent Alternatives (Trifluorotoluene): Ogawa, A., et al. (2013). Trifluorotoluene as an Alternative Solvent for the Radical Bromination of Benzylic Compounds. Journal of Organic Chemistry. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]
- 3. CN110002989A - A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5- - Google Patents [patents.google.com]
- 4. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]
- 5. EP1535901B1 - Process for producing 4'-bromomethyl-2-cyanobiphenyl - Google Patents [patents.google.com]
Byproduct formation in reactions involving 4-(Bromomethyl)-2-chlorobenzoic acid
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for 4-(Bromomethyl)-2-chlorobenzoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile bifunctional reagent. Its unique structure, featuring both a reactive benzylic bromide and a carboxylic acid, makes it an invaluable building block in pharmaceutical and material science.[1] However, this dual reactivity is also the primary source of potential side reactions and byproduct formation.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you optimize your reaction outcomes and ensure the purity of your target molecules.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges in a question-and-answer format, focusing on the underlying chemical principles to empower you to make informed decisions in the lab.
Question 1: My reaction mixture is showing a significant amount of a high-molecular-weight, poorly soluble impurity, and the yield of my desired product is low. What is the likely cause?
Answer: This is a classic sign of self-condensation . 4-(Bromomethyl)-2-chlorobenzoic acid can react with itself, particularly in the presence of a base. The carboxylate anion of one molecule acts as a nucleophile, attacking the electrophilic benzylic bromide of another molecule. This process can repeat, leading to the formation of dimers, oligomers, or even polymers, which often precipitate from the reaction mixture.
Causality: The carboxylate is a moderately good nucleophile. When a base is added to the reaction, it deprotonates the carboxylic acid, activating it for nucleophilic attack on the highly reactive benzylic bromide, which is an excellent electrophile for SN2 reactions.
Solutions:
-
Protect the Carboxylic Acid: The most robust solution is to protect the carboxylic acid as an ester (e.g., methyl or ethyl ester) before performing the nucleophilic substitution at the benzylic position.[2][3] The ester group is significantly less nucleophilic and will not participate in self-condensation. The protecting group can be removed via hydrolysis in a subsequent step.
-
Choice of Base: If protection is not feasible, use a weak, non-nucleophilic base. Sterically hindered bases or mild inorganic bases are preferable. See the table below for guidance.
-
Controlled Addition: Add the base or the nucleophile slowly and at a low temperature. This keeps the instantaneous concentration of the deprotonated, nucleophilic species low, favoring the reaction with your intended nucleophile over self-condensation.
-
Order of Addition: If possible, add the 4-(bromomethyl)-2-chlorobenzoic acid solution to a solution already containing your nucleophile and the base.
Question 2: My mass spectrometry analysis shows a significant peak with a mass corresponding to my starting material plus 18 amu and minus 81 amu (M+18-81). What is this byproduct?
Answer: This mass change corresponds to the substitution of the bromine atom with a hydroxyl group (-OH). The byproduct is 4-(hydroxymethyl)-2-chlorobenzoic acid . This is a result of hydrolysis of the benzylic bromide.
Causality: Benzylic bromides are susceptible to hydrolysis, a reaction that can be accelerated by the presence of water and/or a base (especially strong bases like NaOH or KOH).[4] Even trace amounts of water in your solvent or reagents can lead to the formation of this impurity.
Solutions:
-
Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried before use. Using freshly opened bottles of anhydrous solvents or drying them over molecular sieves is critical.
-
Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) prevents atmospheric moisture from entering the reaction vessel.
-
Avoid Aqueous Workup (if possible): If your product is sufficiently non-polar, consider a non-aqueous workup to minimize contact with water.
-
Base Selection: Avoid using aqueous solutions of bases. If a strong base is required, consider options like sodium hydride (NaH) or potassium tert-butoxide in an anhydrous solvent.[5]
Question 3: I am attempting an esterification of the carboxylic acid using an alcohol and a base, but my yield is poor and I see multiple byproducts.
Answer: This is a common issue arising from the competing reactivities of the two functional groups. When you add a base, you can deprotonate not only the carboxylic acid but also your alcohol, forming an alkoxide. This creates a complex situation with multiple competing nucleophiles and electrophiles:
-
Desired Reaction: The carboxylate attacks your alkylating agent (if you are providing one), or you are attempting a direct esterification.
-
Side Reaction 1 (Ether Formation): The generated alkoxide can attack the benzylic bromide of the starting material.
-
Side Reaction 2 (Self-Condensation): The deprotonated carboxylate can attack the benzylic bromide of another starting material molecule.
Solutions:
-
Fischer Esterification: Use acidic conditions (e.g., H₂SO₄ in excess alcohol) for the esterification.[3] Under acidic conditions, the benzylic bromide's reactivity towards nucleophilic attack is not enhanced, and the carboxylic acid is protonated and activated for esterification. This is often the cleanest method.
-
Two-Step Approach: First, perform the nucleophilic substitution on the benzylic bromide under basic conditions. Purify the product, which now has a modified side chain but retains the carboxylic acid. Then, perform the esterification on this intermediate in a separate step.
Frequently Asked Questions (FAQs)
Q: What are the recommended storage conditions for 4-(Bromomethyl)-2-chlorobenzoic acid? A: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[6][7] It is sensitive to moisture, which can cause hydrolysis.[7] For long-term storage, consider placing it in a desiccator under an inert atmosphere.
Q: Which analytical techniques are most effective for monitoring reaction progress and identifying byproducts? A: A combination of techniques is ideal.
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of the consumption of starting material and the appearance of new spots (products and byproducts).[2][8]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The most powerful tool for this chemistry. It allows you to track the masses of all components in your mixture, making it straightforward to identify the desired product as well as hydrolysis (M-Br+OH) and dimer (2M-HBr) byproducts.[9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Essential for full structural characterization of the purified product and any isolated byproducts. The benzylic CH₂ protons are a key diagnostic signal, typically appearing around 4.5-4.8 ppm.
Q: Is this compound hazardous to handle? A: Yes. 4-(Bromomethyl)-2-chlorobenzoic acid is a corrosive and irritating compound.[6][7] It can cause skin irritation and serious eye damage.[6] Always handle it in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] Avoid creating dust.[6]
Visualizing Reaction Pathways
To better understand the competing reactions, the following diagrams illustrate the desired pathway for a typical etherification versus the common side reactions.
Caption: Competing reaction pathways for 4-(bromomethyl)-2-chlorobenzoic acid.
Data-Driven Recommendations
Table 1: Selection of Bases for Reactions at the Benzylic Position
The choice of base is critical to minimizing byproduct formation. This table provides guidance on selecting an appropriate base for reactions involving nucleophilic attack at the bromomethyl group.
| Base | Formula | Type | pKa (Conjugate Acid) | Recommended Use & Rationale |
| Potassium Carbonate | K₂CO₃ | Weak, Inorganic | ~10.3 | Highly Recommended. Sufficiently basic to deprotonate most phenols and some aliphatic alcohols without significantly promoting self-condensation. |
| Cesium Carbonate | Cs₂CO₃ | Weak, Inorganic | ~10.3 | Highly Recommended. Similar to K₂CO₃ but often provides enhanced reactivity due to better solubility and the "cesium effect."[4] |
| Triethylamine | Et₃N | Organic, Hindered | ~10.7 | Good Choice. A non-nucleophilic organic base. Useful when an inorganic base is not suitable. Must be anhydrous. |
| DBU | C₉H₁₆N₂ | Organic, Non-nucleophilic | ~13.5 | Use with Caution. A very strong, non-nucleophilic base. Effective but can promote elimination or other side reactions if the substrate is sensitive. |
| Sodium Hydroxide | NaOH | Strong, Nucleophilic | ~15.7 | Not Recommended. Highly likely to cause significant hydrolysis of the benzylic bromide and promote rapid self-condensation. |
Experimental Protocols
Protocol 1: General Procedure for Synthesis of a Benzyl Ether Derivative
This protocol details a reliable method for reacting 4-(bromomethyl)-2-chlorobenzoic acid with a phenolic nucleophile, minimizing common byproducts.
Objective: To synthesize 4-((phenoxymethoxy)methyl)-2-chlorobenzoic acid.
Materials:
-
4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq)
-
Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous potassium carbonate (2.0 eq) and anhydrous DMF.
-
Addition of Reagents: Add the phenol (1.1 eq) to the stirring suspension. Then, add 4-(bromomethyl)-2-chlorobenzoic acid (1.0 eq).
-
Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. Check for the disappearance of the starting material.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing ethyl acetate and water.
-
Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers and wash with 1M HCl, followed by water, and finally with brine.
-
-
Purification:
Protocol 2: LC-MS Method for Reaction Monitoring
Objective: To identify starting material, product, and key byproducts during the reaction.
Instrumentation:
-
Liquid Chromatograph coupled to a Mass Spectrometer (e.g., ESI source).
-
C18 Reverse-Phase HPLC column.
Procedure:
-
Sample Preparation: Quench a small aliquot (~5-10 µL) of the reaction mixture in 1 mL of a 50:50 acetonitrile:water solution.
-
Chromatographic Conditions (Typical):
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Gradient: Start at 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 0.5 mL/min
-
-
Mass Spectrometry Conditions:
-
Mode: Electrospray Ionization (ESI), Negative and Positive ion modes.
-
Scan Range: 100 - 1000 m/z
-
-
Data Analysis:
-
Extract the ion chromatograms for the expected masses ([M-H]⁻ or [M+H]⁺) of the compounds listed in the table below.
-
Table 2: Expected Masses for Key Analytes
| Compound | Formula | Exact Mass | Expected Ion [M-H]⁻ |
| Starting Material | C₈H₆BrClO₂ | 247.93 | 246.92 |
| Hydrolysis Byproduct | C₈H₇ClO₃ | 186.01 | 185.00 |
| Self-Condensation Dimer | C₁₆H₁₁BrCl₂O₄ | 427.92 | 426.91 |
| Desired Ether Product (Example) | C₁₅H₁₂ClO₃ | 275.05 | 274.04 |
References
-
University of Toronto. (2004). Chemistry 3719L – Lab Session 6 Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. Retrieved from [Link]
- Google Patents. (n.d.). CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester.
-
Wikipedia. (n.d.). Self-condensation. Retrieved from [Link]
-
Nichols, L. (2025). Purification of Products. Chemistry LibreTexts. Retrieved from [Link]
-
Zwiener, C., & Frimmel, F. H. (2007). Analytical methods for tracing pharmaceutical residues in water and wastewater. Trends in Analytical Chemistry, 26(6), 515-527. Retrieved from [Link]
- Google Patents. (n.d.). CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 4-BROMO-2-CHLOROBENZOIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. CN109553532B - Preparation method of 4-bromoacetyl-2-methyl benzoic acid methyl ester - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. CN1907948A - Preparation method of 4-chloromethyl benzoic acid t-butyl ester - Google Patents [patents.google.com]
- 6. aksci.com [aksci.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 9. kh.aquaenergyexpo.com [kh.aquaenergyexpo.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Optimizing the Synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid
Welcome to the technical support center for the synthesis of 4-(Bromomethyl)-2-chlorobenzoic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to improve the yield and purity of this important synthetic intermediate. We will delve into the common challenges encountered during its synthesis, providing scientifically-grounded troubleshooting advice and detailed protocols.
The primary and most established route to 4-(Bromomethyl)-2-chlorobenzoic acid is via the radical bromination of 2-chloro-4-methylbenzoic acid. This reaction, a variation of the Wohl-Ziegler bromination, is powerful but fraught with potential pitfalls, including incomplete reactions, over-bromination, and competing side reactions.[1][2] This guide will focus on diagnosing and solving these specific issues.
I. Troubleshooting Guide: Common Synthesis Problems
This section addresses the most frequent issues encountered during the synthesis, structured in a question-and-answer format to provide direct and actionable solutions.
Issue 1: Low or No Conversion of Starting Material (2-chloro-4-methylbenzoic acid)
Q1: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the likely causes?
A1: Low conversion is typically traced back to inefficient radical initiation or quenching of the radical chain reaction. Let's break down the potential causes:
-
Ineffective Radical Initiator: The choice and quality of the radical initiator are paramount.[3]
-
Thermal Initiators (AIBN or Benzoyl Peroxide): Ensure the reaction temperature is appropriate for the initiator's half-life. AIBN (Azobisisobutyronitrile) typically requires temperatures above 65 °C to decompose efficiently and initiate the reaction.[4][5] Benzoyl peroxide (BPO) decomposes at a slightly higher temperature range.[5][6] If the reflux temperature of your solvent is too low, the rate of radical generation will be insufficient.
-
Initiator Quality: Radical initiators can degrade over time. Use a fresh bottle of AIBN or BPO, or recrystallize the old initiator if its purity is questionable.
-
-
Presence of Radical Inhibitors: Oxygen is a potent radical inhibitor. Ensure your reaction setup is properly purged with an inert gas (e.g., Nitrogen or Argon) and maintained under a positive pressure throughout the reaction.
-
Insufficient Energy for Initiation: If using photochemical initiation (e.g., a UV lamp), ensure the lamp's wavelength and intensity are adequate to induce homolytic cleavage of the bromine source.[7]
-
Poor Reagent Quality (NBS): N-Bromosuccinimide (NBS) can degrade, especially if it appears yellow. While some sources suggest crude NBS gives better yields in Wohl-Ziegler reactions, highly impure NBS may be unreliable.[1] Consider recrystallizing the NBS from hot water if you suspect it is degraded.[1]
Issue 2: Formation of Significant Byproducts
Q2: My crude product analysis (TLC/NMR/LC-MS) shows multiple spots/peaks. What are the most common byproducts and how can I minimize them?
A2: The most common byproducts in this synthesis are the dibrominated product (4-(dibromomethyl)-2-chlorobenzoic acid) and products from aromatic bromination.[8]
-
Over-bromination (Dibromide Formation): This is one of the most challenging aspects of benzylic bromination.[7] The desired monobrominated product is itself a substrate for further radical bromination.
-
Cause: Using a large excess of the brominating agent (NBS). The stoichiometry is critical.
-
Solution: Use NBS in a controlled stoichiometry, typically between 1.0 and 1.1 equivalents relative to the starting material.[9] Adding the NBS portionwise over the course of the reaction can help maintain a low concentration, favoring monobromination.
-
-
Aromatic Bromination: While radical conditions favor benzylic substitution, electrophilic aromatic substitution can occur, leading to bromination on the benzene ring.
-
Cause: This side reaction is often promoted by the presence of acid (HBr is a byproduct of the reaction) and can be exacerbated in polar solvents. The use of Brønsted acids is known to promote ring bromination over benzylic bromination.[10]
-
Solution: Perform the reaction in a non-polar solvent like carbon tetrachloride (CCl₄) or cyclohexane.[3][8] While CCl₄ is traditional, its use is restricted due to toxicity and environmental concerns.[2][11] Trifluorotoluene or even supercritical CO₂ have been explored as effective, more environmentally benign alternatives.[2][12]
-
-
Benzyl Dimer Formation: A minor byproduct can sometimes be the dimer formed by the coupling of two benzyl radicals (e.g., 1,2-bis(2-chloro-4-carboxyphenyl)ethane).[13]
-
Cause: This occurs when the concentration of the benzylic radical is high relative to the bromine source.
-
Solution: This is less common but can be minimized by ensuring a steady, albeit low, concentration of the bromine radical propagator.
-
Diagram 1: Troubleshooting Flowchart for Low Yield
Below is a logical flowchart to guide your troubleshooting process when faced with suboptimal yields.
Caption: Troubleshooting logic for low yield in the synthesis reaction.
II. Frequently Asked Questions (FAQs)
Q3: Which radical initiator is better for this reaction, AIBN or Benzoyl Peroxide (BPO)?
A3: Both AIBN and BPO are effective thermal initiators, and the choice can depend on the specific reaction conditions.[6]
-
AIBN is often preferred for its clean and predictable first-order decomposition, which produces nitrogen gas and non-interfering cyano-propyl radicals.[4][6][14] This predictability can lead to more reproducible results.
-
BPO decomposes into benzoyloxy radicals, which can then decarboxylate to form phenyl radicals.[15] These oxygen-centered radicals are more prone to side reactions like hydrogen abstraction, which could potentially complicate the reaction mixture.[6][15] However, BPO is often less expensive.
For this specific transformation, AIBN is generally a more reliable choice due to its cleaner decomposition profile.[14]
Q4: What is the best solvent for this reaction?
A4: The solvent plays a crucial role in selectivity. Non-polar solvents are strongly preferred to minimize ionic side reactions like aromatic bromination.
-
Carbon Tetrachloride (CCl₄): This is the classic solvent for Wohl-Ziegler reactions, as NBS has low solubility in it, which helps maintain a low bromine concentration.[1][2][11] However, due to its toxicity and environmental impact, its use is highly discouraged.[11]
-
Cyclohexane or Heptane: These are excellent non-polar alternatives that are less toxic than CCl₄.
-
Acetonitrile (CH₃CN): While more polar, acetonitrile has been used effectively and can be a suitable replacement for chlorinated solvents.[11]
-
Dichloromethane (CH₂Cl₂): Its use is sometimes reported but can be restricted.[11] It is more polar than CCl₄, which might slightly increase the risk of side reactions.
Q5: How should I monitor the reaction's progress?
A5: Close monitoring is key to achieving high yield and preventing over-bromination.
-
Thin-Layer Chromatography (TLC): This is the most common and convenient method. A non-polar eluent system (e.g., Hexane:Ethyl Acetate 7:3) will typically show the starting material as a lower spot and the less polar brominated product as a higher spot.
-
Visual Cue: In a successful Wohl-Ziegler reaction using CCl₄, the denser NBS is consumed and converted to succinimide, which is less dense and floats to the surface.[2] This can serve as a rough indicator of reaction completion.
Q6: My final product is difficult to purify. What are the best methods?
A6: Purification aims to remove unreacted starting material, the succinimide byproduct, and any over-brominated species.
-
Aqueous Workup: After cooling the reaction, filter off the precipitated succinimide. Then, wash the organic filtrate with a saturated sodium bicarbonate solution to remove any remaining acidic starting material and with sodium thiosulfate to quench any excess bromine.[9]
-
Recrystallization: This is often the most effective method for obtaining a pure solid product.[16][17] A minimal amount of a hot solvent like ethyl acetate or toluene can be used. The desired product should be less soluble in the cold solvent than the impurities.
-
Column Chromatography: If recrystallization is ineffective, silica gel chromatography can be used. A gradient elution with a hexane/ethyl acetate mixture is typically effective for separating the non-polar byproducts from the more polar desired product and starting material.[8]
III. Optimized Experimental Protocol
This protocol is a starting point and may require optimization based on your specific laboratory conditions and equipment.
Materials:
-
2-chloro-4-methylbenzoic acid
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Cyclohexane (or other suitable non-polar solvent)
-
Ethyl Acetate (for workup and recrystallization)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
Procedure:
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chloro-4-methylbenzoic acid (1.0 eq).
-
Reagent Addition: Add cyclohexane to the flask (approx. 10-15 mL per gram of starting material). Add N-bromosuccinimide (1.05 eq) and a catalytic amount of AIBN (0.02 - 0.05 eq) to the suspension.[8][9]
-
Inert Atmosphere: Purge the flask with nitrogen or argon for 5-10 minutes and maintain a positive inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 81 °C for cyclohexane) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-6 hours.[9]
-
Cooldown & Filtration: Once the starting material is consumed, cool the mixture to room temperature. The succinimide byproduct will precipitate. Filter the mixture via vacuum filtration to remove the solid succinimide.
-
Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NaHCO₃ solution, saturated Na₂S₂O₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a minimal amount of hot ethyl acetate or an ethyl acetate/hexane mixture.[16]
Table 1: Reagent Stoichiometry and Roles
| Reagent | Typical Molar Eq. | Role in Reaction | Key Consideration |
| 2-chloro-4-methylbenzoic acid | 1.0 | Substrate | Purity is important; acidic impurities can affect the reaction. |
| N-Bromosuccinimide (NBS) | 1.0 - 1.1 | Bromine Source | Key reagent for benzylic bromination.[1] Stoichiometry is critical to avoid over-bromination.[8] |
| AIBN or BPO | 0.02 - 0.05 | Radical Initiator | Decomposes upon heating to start the radical chain reaction.[4] |
| Cyclohexane | - | Solvent | Non-polar solvent to suppress ionic side reactions. |
Diagram 2: Reaction Mechanism Workflow
This diagram illustrates the key steps in the radical chain mechanism of the Wohl-Ziegler bromination.
Caption: The radical chain mechanism for Wohl-Ziegler bromination.
IV. References
-
N-Bromosuccinimide. Wikipedia. Available from: [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. Available from: [Link]
-
Optimization of reaction conditions for the benzylic bromination of 1... ResearchGate. Available from: [Link]
-
Azobisisobutyronitrile. Wikipedia. Available from: [Link]
-
Lewis Acid Catalyzed Benzylic Bromination. PMC. Available from: [Link]
-
2.9: Radical Polymerization. Chemistry LibreTexts. Available from: [Link]
-
Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. Scientific Update. Available from: [Link]
-
Synthesis of 4-Bromomethylbenzoic acid by Radical Substitution. University of Missouri-St. Louis. Available from: [Link]
-
Are there any general chemical rules for choosing initiators for a polymerization reaction? Chemistry Stack Exchange. Available from: [Link]
-
Continuous photochemical benzylic bromination using in situ generated Br2: process intensification towards optimal PMI and throughput. Green Chemistry (RSC Publishing). Available from: [Link]
-
N-BromoSuccinimide (NBS) reaction. ResearchGate. Available from: [Link]
-
Selectivity of Aryl and Benzylic Bromination. University of Glasgow. Available from: [Link]
-
Wohl-Ziegler Reaction. Organic Chemistry Portal. Available from: [Link]
-
Wohl–Ziegler bromination. Wikipedia. Available from: [Link]
-
Wohl-Ziegler Reaction. Academia.edu. Available from: [Link]
-
Toluene on bromination in presence of light yields. Vaia. Available from: [Link]
-
When toluene is used in free radical bromination, a very small amount of product is formed that... Study.com. Available from: [Link]
-
Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Science. Available from: [Link]
-
In the second propagation step in the bromination of toluene, Br2... Pearson+. Available from: [Link]
-
What is the reaction between bromine and toluene? Quora. Available from: [Link]
-
Wohl Ziegler Bromination - Named Reactions in Organic Chemistry. YouTube. Available from: [Link]
-
A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-. Google Patents. Available from:
-
2.2.4.2B: Purification of Product Mixtures. Chemistry LibreTexts. Available from: [Link]
-
o-CHLOROBENZOIC ACID. Organic Syntheses Procedure. Available from: [Link]
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]
- 3. Bromination - Common Conditions [commonorganicchemistry.com]
- 4. Azobisisobutyronitrile - Wikipedia [en.wikipedia.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. scientificupdate.com [scientificupdate.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Lewis Acid Catalyzed Benzylic Bromination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Wohl-Ziegler Reaction [organic-chemistry.org]
- 12. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. homework.study.com [homework.study.com]
- 14. nbinno.com [nbinno.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. pnorris.people.ysu.edu [pnorris.people.ysu.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Stability & Reactivity of 4-(Bromomethyl)-2-chlorobenzoic acid
Welcome to the Technical Support Center for 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1). As a bifunctional molecule containing both an electrophilic benzylic bromide and a nucleophile-generating carboxylic acid, this compound presents unique stability challenges during synthesis, storage, and reaction.
This guide is designed for researchers and drug development professionals to troubleshoot common degradation pathways, understand the mechanistic causality behind these issues, and implement field-proven, self-validating protocols.
Part 1: Troubleshooting Guides & FAQs
Q1: During aqueous workup, my yield of 4-(Bromomethyl)-2-chlorobenzoic acid drops significantly, and a highly polar spot appears on TLC. What is happening?
A: You are observing rapid hydrolysis of the benzylic bromide. Benzylic bromides are highly reactive towards nucleophilic substitution. For context, unsubstituted benzyl bromide has a chemical hydrolysis half-life of approximately 79 minutes at 25 °C in aqueous conditions[1].
-
Causality: While the electron-withdrawing 2-chloro and 1-carboxyl groups slightly retard
carbocation formation by inductively destabilizing the partial positive charge[2], the primary benzylic carbon remains highly susceptible to attack by water or hydroxide ions[3]. Water acts as a nucleophile, displacing the bromide to form the degradant 4-(hydroxymethyl)-2-chlorobenzoic acid. -
Solution: Minimize aqueous exposure time. Quench reactions with ice-cold water to kinetically slow the hydrolysis, and extract immediately into a non-polar solvent (e.g., Dichloromethane or Ethyl Acetate).
Q2: When I add an amine base (e.g., Triethylamine or DIPEA) to activate the carboxylic acid, the solution turns cloudy, and I lose my starting material. Why?
A: You are triggering self-condensation (intermolecular esterification/polymerization).
-
Causality: 4-(Bromomethyl)-2-chlorobenzoic acid is a bifunctional molecule. When exposed to a base, the carboxylic acid is deprotonated to form a highly nucleophilic carboxylate anion. Because the benzylic bromide on a neighboring molecule is an excellent electrophile, the carboxylate rapidly attacks it, forming a benzyl ester linkage[4]. This process repeats in a chain reaction, leading to insoluble oligomers or polymers (which appear as a cloudy precipitate or a baseline spot on TLC).
-
Solution: To functionalize the carboxylic acid without polymerizing the benzylic bromide, you must avoid generating the free carboxylate in high concentrations. Use base-free activation methods (detailed in the protocol below) or temporarily protect the benzylic position.
Q3: How does the 2-chloro substitution affect the molecule's stability compared to standard 4-(bromomethyl)benzoic acid?
A: It provides a marginal increase in solvolytic stability but introduces steric considerations.
-
Causality: The 2-chloro group exerts an inductive electron-withdrawing effect (-I). Inductively, it pulls electron density away from the ring, which slightly increases the C-Br bond dissociation energy compared to electron-donating substituents[2]. This makes the molecule marginally more stable against spontaneous
solvolysis, but it does not protect against nucleophiles.
Part 2: Stability Matrix
To assist in experimental planning, the following table summarizes the quantitative and qualitative stability profiles of 4-(Bromomethyl)-2-chlorobenzoic acid under various common laboratory conditions.
| Reaction Condition | Primary Degradation Pathway | Estimated Half-Life / Outcome | Preventative Measure |
| Pure Water (25 °C) | Hydrolysis ( | ~1-2 hours[1] | Store desiccated; avoid aqueous workup delays. |
| Aqueous Base (pH > 8) | Hydrolysis & Polymerization | < 5 minutes | Strictly avoid basic aqueous conditions. |
| Anhydrous Amine Base | Intermolecular Esterification | Rapid (minutes) | Use base-free activation (e.g., oxalyl chloride). |
| Alcohols (e.g., MeOH) | Solvolysis (Ether formation) | Hours | Use non-nucleophilic solvents (DCM, Toluene). |
| Heat (> 80 °C) | Thermal degradation / HBr loss | Moderate | Maintain reaction temperatures below 50 °C. |
Part 3: Mechanistic Visualization
The following diagram maps the divergent degradation pathways based on the environmental conditions applied to the molecule.
Figure 1: Divergent degradation pathways of 4-(Bromomethyl)-2-chlorobenzoic acid under reaction conditions.
Part 4: Experimental Protocols
Protocol: Base-Free Activation & Amidation (Self-Validating System)
Objective: Convert the carboxylic acid of 4-(Bromomethyl)-2-chlorobenzoic acid to an amide without triggering benzylic polymerization. Causality: By utilizing oxalyl chloride, the carboxylic acid is converted to an acid chloride via a neutral/acidic mechanism. This completely avoids the formation of the nucleophilic carboxylate anion, thereby preventing self-condensation.
Step-by-Step Methodology:
-
Dissolution & Initial Validation: Suspend 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.1 M concentration under an argon atmosphere.
-
Self-Validation Check 1: The solution must be completely clear once stirred. Any persistent turbidity indicates pre-existing polymeric degradation products in your starting material. Do not proceed if cloudy.
-
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Activation: Cool the reaction to 0 °C. Dropwise add oxalyl chloride (1.2 eq).
-
Self-Validation Check 2: Immediate evolution of gas (
and ) must be observed. The cessation of gas evolution (typically after 1-2 hours at room temperature) is a physical indicator that the acyl chloride formation is complete.
-
-
Concentration: Evaporate the solvent and excess oxalyl chloride under reduced pressure.
-
Coupling Validation: Redissolve the resulting acid chloride in anhydrous DCM.
-
Self-Validation Check 3: Take a 10 µL aliquot, quench it in dry methanol, and run a TLC against the starting material. A clean shift to the methyl ester (higher
than the starting acid) without any baseline material confirms successful activation without polymerization.
-
-
Amidation: Cool the bulk acid chloride solution to -78 °C and slowly add your desired amine nucleophile. Maintain low temperatures to ensure the amine reacts preferentially with the highly electrophilic acid chloride rather than the benzylic bromide.
References
-
Chemistry LibreTexts. 11.10: Benzylic Bromination of Aromatic Compounds.[3] URL:[Link]
-
PubChem, National Institutes of Health. Benzyl Bromide | C7H7Br | CID 7498.[1] URL:[Link]
-
Proceedings of the Royal Society A. The C—Br bond dissociation energy in substituted benzyl bromides.[2] URL:[Link]
Sources
Protecting group strategies for 4-(Bromomethyl)-2-chlorobenzoic acid
Technical Support Center: Protecting Group Strategies for 4-(Bromomethyl)-2-chlorobenzoic Acid
Welcome to the Application Support Center. Working with bifunctional molecules like 4-(bromomethyl)-2-chlorobenzoic acid requires precise orchestration of orthogonal reactivity. This guide provides field-proven strategies, mechanistic troubleshooting, and self-validating protocols designed by senior application scientists to ensure your synthetic success.
Reactivity Profile & Strategic Overview
4-(Bromomethyl)-2-chlorobenzoic acid possesses three distinct reactive sites. The carboxylic acid is acidic and can act as a potent oxygen nucleophile (as a carboxylate). The bromomethyl group is a highly reactive benzylic electrophile, prone to rapid SN2 attack[1]. The aryl chloride is generally inert under standard substitution conditions but can participate in transition-metal-catalyzed cross-couplings.
Because the carboxylate can attack the benzylic bromide of another molecule, leaving the acid unprotected during nucleophilic substitution often leads to catastrophic polymerization.
Fig 1: Orthogonal reactivity profile of 4-(Bromomethyl)-2-chlorobenzoic acid.
Frequently Asked Questions (FAQs)
Q1: Why does my nucleophilic substitution on the bromomethyl group yield polymeric byproducts when the carboxylic acid is unprotected? Causality: When you add a base (even a mild one like K2CO3 or DIPEA) to facilitate an SN2 reaction on the benzylic bromide, you simultaneously deprotonate the carboxylic acid. The resulting carboxylate is a strong nucleophile. Because benzylic bromides are exceptional electrophiles[1], the carboxylate of one molecule rapidly attacks the benzylic bromide of another, forming an insoluble polyester chain. Solution: You must mask the carboxylic acid as an ester prior to applying any basic SN2 conditions.
Q2: Which protecting group is optimal for the carboxylic acid? Causality: The choice depends entirely on your downstream deprotection conditions.
-
Methyl esters are robust but require saponification (basic hydrolysis), which might not be compatible if your newly installed functional group is base-sensitive.
-
tert-Butyl esters are ideal because they are cleaved under mild acidic conditions (TFA), leaving most amine or ether linkages intact.
-
Benzyl esters should be strictly avoided. Their standard deprotection requires catalytic hydrogenation (Pd/C, H2), which will simultaneously reduce your benzylic bromide (or the subsequent functionalized benzylic position) to a simple methyl group via hydrogenolysis.
Table 1: Quantitative Comparison of Protecting Group Strategies
| Protecting Group | Reagents for Protection | Deprotection Conditions | Benzylic Bromide Compatibility | Typical Yield |
| Methyl Ester | MeOH, SOCl2 | LiOH, THF/H2O | High (Avoid basic esterification) | 85-95% |
| tert-Butyl Ester | t-BuOH, EDCI, DMAP | TFA, CH2Cl2 | Excellent (Mild conditions) | 75-85% |
| Benzyl Ester | BnOH, DCC, DMAP | H2, Pd/C | Poor (Pd/C reduces C-Br bond) | N/A |
Q3: How do I selectively protect the carboxylic acid without displacing the benzylic bromide? Causality: You must avoid nucleophilic bases and nucleophilic solvents (like hot alcohols with strong bases). A proven method is thionyl chloride-mediated methyl esterification. Patent literature confirms that reacting similar bromomethyl benzoic acids with thionyl chloride and methanol selectively yields the methyl ester while preserving the benzylic bromide[2]. For tert-butyl protection, Steglich esterification (EDCI/DMAP) at low temperatures prevents bromide displacement.
Troubleshooting Guide
Issue 1: Esterification yields displacement of the bromide (e.g., methoxymethyl formation).
-
Symptom: NMR shows the disappearance of the benzylic CH2 singlet at ~4.5 ppm and the appearance of a new methoxy singlet at ~3.3 ppm.
-
Root Cause: Using sodium methoxide or prolonged heating in methanol. The benzylic bromide is highly susceptible to solvolysis.
-
Resolution: Switch to non-nucleophilic conditions. Use SOCl2/MeOH at 0 °C to RT, or use the tert-butyl ester protocol below.
Issue 2: Severe skin and eye irritation during handling.
-
Root Cause: Benzylic bromides are potent alkylating agents and lachrymators. They react with moisture in the mucous membranes to release HBr.
-
Resolution: Strict adherence to safety protocols is mandatory. Handle only in a certified fume hood with appropriate PPE (gloves, goggles, lab coat)[3].
Self-Validating Experimental Methodologies
Protocol 1: Selective tert-Butyl Esterification (Protection) Objective: Mask the carboxylic acid without disturbing the benzylic bromide.
-
Initiation: Dissolve 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in anhydrous CH2Cl2 (0.2 M) under N2.
-
Activation: Add tert-butanol (2.0 eq) and DMAP (0.1 eq). Cool the mixture to 0 °C.
-
Coupling: Add EDCI (1.2 eq) portionwise over 15 minutes.
-
Propagation: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Self-Validation Checkpoint 1 (TLC): Elute with 10% EtOAc/Hexanes. The product should appear as a new, less polar spot (higher Rf) compared to the baseline-retained starting acid.
-
Workup: Wash the organic layer with 1M HCl (to remove DMAP), saturated NaHCO3, and brine. Dry over MgSO4 and concentrate.
-
Self-Validation Checkpoint 2 (NMR): Obtain a 1H NMR spectrum. Success is confirmed by the appearance of a 9H singlet at ~1.5 ppm (tert-butyl group) and the retention of the 2H singlet at ~4.5 ppm (intact benzylic bromide).
Protocol 2: SN2 Functionalization & Acidic Deprotection Objective: React the benzylic bromide with a secondary amine, followed by ester cleavage.
-
Substitution: Dissolve the tert-butyl ester (1.0 eq) in anhydrous DMF. Add the secondary amine (1.2 eq) and DIPEA (1.5 eq). Stir at RT for 4 hours.
-
Self-Validation Checkpoint 3 (NMR): Isolate a small aliquot. The benzylic peak at ~4.5 ppm must shift upfield (e.g., ~3.5 ppm), confirming successful displacement of the electron-withdrawing bromide.
-
Deprotection: Isolate the intermediate, then dissolve in a 1:1 mixture of CH2Cl2 and Trifluoroacetic acid (TFA). Stir at RT for 2 hours.
-
Self-Validation Checkpoint 4 (IR/NMR): Concentrate under vacuum. IR should reveal a broad O-H stretch (~2500-3300 cm-1) indicating the regenerated carboxylic acid. NMR will show the complete disappearance of the 9H tert-butyl singlet.
Fig 2: Self-validating workflow for the selective functionalization of the benzylic bromide.
References
- Title: CN113429379A - LH-1801 intermediate and preparation method and application thereof Source: Google Patents URL
- Title: 16.
- Title: 4-(Bromomethyl)
Sources
Catalyst selection for reactions with 4-(Bromomethyl)-2-chlorobenzoic acid
The following technical guide is structured as a Tier 3 Technical Support Hub for researchers working with 4-(Bromomethyl)-2-chlorobenzoic acid . It prioritizes mechanistic troubleshooting, catalyst optimization, and process safety.
Subject: Catalyst Selection & Reaction Optimization Guide Ticket ID: CHEM-SUP-802268 Assigned Specialist: Senior Application Scientist, Process Chemistry Div.[1]
Executive Summary: The Dual-Reactivity Challenge
4-(Bromomethyl)-2-chlorobenzoic acid presents a unique "Trojan Horse" challenge in synthesis. It contains three distinct reactive centers:
-
Benzylic Bromide: Highly electrophilic (
active), prone to hydrolysis and self-alkylation.[1] -
Carboxylic Acid: Nucleophilic when deprotonated, creating a risk of uncontrolled polymerization.
-
Aryl Chloride (Ortho-substituted): Sterically hindered and electronically deactivated, requiring specialized catalytic activation.[1]
Critical Warning: The primary failure mode with this substrate is Self-Alkylation (Polymerization) .[1] If you introduce a base to activate a nucleophile for the benzylic position, you simultaneously deprotonate the carboxylic acid (
Module 1: Preventing Self-Alkylation (The "Order of Operations" Protocol)
User Issue: "I am seeing a gummy precipitate and low yield when reacting the benzylic bromide with amines/thiols."
Diagnosis: You are likely running a direct substitution in basic media without protecting the acid. The "gum" is the polyester oligomer formed by self-reaction.
Solution: Catalyst Selection for Acid Protection (Esterification)
You must mask the carboxylic acid before engaging the benzylic bromide.
| Catalyst / Reagent | Mechanism | Compatibility Rating | Technical Notes |
| Brønsted Acid Catalysis | High | Recommended. Reflux in MeOH/EtOH.[1] The benzylic bromide is relatively stable to acidic solvolysis compared to basic conditions. | |
| Acyl Chloride Formation | Medium | Effective, but generates HCl.[1] The benzylic bromide can exchange with Cl if excess thionyl chloride is used, leading to the less reactive benzylic chloride. | |
| EDC / DMAP | Steglich Esterification | Low | Avoid. DMAP (4-Dimethylaminopyridine) is a strong nucleophile and will attack the benzylic bromide, forming a pyridinium salt (catalyst poisoning).[1] |
Workflow Diagram: Protection Strategy
Caption: Decision matrix for preventing self-polymerization. Direct basic substitution is the primary failure mode.
Module 2: Activating the Benzylic Bromide ( )
User Issue: "The reaction with my nucleophile is sluggish, even after ester protection."
Diagnosis: The ortho-chloro group creates significant steric bulk, shielding the benzylic position more than in unsubstituted analogues. You need a catalyst to lower the activation energy or increase the effective concentration of the nucleophile.
Catalyst Selection: Phase Transfer & Finkelstein
1. The "Finkelstein" Catalyst: TBAI (Tetrabutylammonium Iodide)
-
Role: Converts the Benzylic Bromide
Benzylic Iodide in situ. -
Mechanism: Iodide (
) is a better nucleophile than the specific nucleophile you are using, but also a better leaving group ( > ).[1] It displaces the bromide rapidly, then is displaced by your nucleophile. -
Load: 5–10 mol%.
-
Solvent: Acetone, MeCN, or DMF.[1]
2. Phase Transfer Catalysis (PTC): TBAB or Aliquat 336 [1]
-
Use Case: Biphasic reactions (e.g., Aqueous KCN / Toluene).[1]
-
Selection Rule:
Troubleshooting Table: Benzylic Substitution
| Symptom | Probable Cause | Corrective Action |
| Reaction Stalls at 50% | Leaving group inhibition ( | Add TBAI (10 mol%) . The iodide loop regenerates the active species. |
| Byproduct: Benzyl Alcohol | Hydrolysis due to wet solvent.[1] | Use anhydrous solvents. Add 3Å Molecular Sieves . Switch base to Cs2CO3 (anhydrous).[1] |
| Byproduct: Dimer | Wurtz coupling (radical mechanism).[1] | Degas solvents (remove |
Module 3: Cross-Coupling the Aryl Chloride
User Issue: "I need to couple the aryl ring, but the chloride is unreactive."
Diagnosis: The position 2-Chloride is deactivated by the electron-rich benzylic group (if alkylated) and sterically hindered by the carboxylic acid/ester.[1] Standard
Catalyst System Recommendations
You require a "Next-Generation" Palladium catalyst designed for sterically demanding, electron-neutral/deactivated chlorides.[1]
-
Buchwald Precatalysts (Gen 2/3/4):
-
PEPPSI-IPr (NHC-Palladium):
-
Why: Extremely robust. The N-Heterocyclic Carbene (NHC) ligand binds tightly to Pd, preventing catalyst death (Pd black formation) during the slow oxidative addition step required for aryl chlorides.
-
Protocol: Pd-PEPPSI-IPr (2 mol%) + KOtBu in Toluene at 80°C.
-
Reaction Pathway: Ortho-Cl Activation[1]
Caption: Catalyst screening for the sterically hindered 2-chloro position. Standard phosphines are ineffective.[1]
FAQs: Rapid Troubleshooting
Q1: Can I use DMAP to accelerate the esterification of the starting material?
A: NO. DMAP is nucleophilic. It will attack the benzylic bromide (
Q2: I see a "double spot" on TLC after reacting the bromide. What is it? A: If you are using an ester, it is likely partial hydrolysis of your ester back to the acid (if base is too strong/wet). If you are reacting the acid directly, it is the self-alkylated dimer.
-
Tip: Stain with Bromocresol Green (detects acids) to distinguish the spots.
Q3: Is the benzylic bromide light sensitive?
A: Yes, moderately. Benzylic halides can undergo radical degradation or hydrolysis under intense light. Wrap your flask in aluminum foil during long reaction times, especially if using iodide catalysts (which release trace
References
-
BenchChem. (2025).[1][2] Application Notes and Protocols: 4-(Bromomethyl)benzoic Acid in Solid-Phase Synthesis. Retrieved from [1]
-
Sigma-Aldrich. (2025).[1] Product Specification: 4-Bromo-2-chlorobenzoic acid. Retrieved from [1]
-
Shi, M., & Feng, Y. S. (2001).[1][3] Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4.[3] The Journal of Organic Chemistry, 66(9), 3235-3237.[1] Retrieved from [J. Org.[3] Chem.]([Link])
-
Luo, G., Xiang, M., & Krische, M. J. (2019).[1][4] Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines.[4] Organic Letters, 21(8), 2493-2497.[1] Retrieved from [1]
-
Beilstein Institute. (2018).[1] Selective carboxylation of reactive benzylic C–H bonds by a hypervalent iodine(III)/inorganic bromide oxidation system. Beilstein Journal of Organic Chemistry. Retrieved from [1]
Sources
- 1. 4-Bromo-2-chlorobenzoic acid | C7H4BrClO2 | CID 108829 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Oxidation of Benzyl Chlorides and Bromides to Benzoic Acids with 30% Hydrogen Peroxide in the Presence of Na2WO4, Na2VO4, or Na2MoO4 under Organic Solvent-Free Conditions [organic-chemistry.org]
- 4. Successive Nucleophilic and Electrophilic Allylation for the Catalytic Enantioselective Synthesis of 2,4-Disubstituted Pyrrolidines [organic-chemistry.org]
Technical Support Center: Analytical Monitoring of 4-(Bromomethyl)-2-chlorobenzoic Acid
Status: Operational Ticket ID: #T-4B2C-ANALYTICAL Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1][2]
Executive Summary
You are working with 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 59748-90-2) , a bifunctional intermediate containing a reactive benzylic bromide and a carboxylic acid.[1][2] This dual functionality presents a specific analytical paradox:
-
The Benzylic Bromide: Highly electrophilic and prone to solvolysis (hydrolysis/alcoholysis), requiring aprotic environments.
-
The Carboxylic Acid: Highly polar and ionizable, requiring acidic aqueous buffers for peak shape retention in HPLC.
This guide bridges that gap, providing robust protocols to monitor this compound without inducing the very degradation you are trying to detect.
Module 1: HPLC Method & Troubleshooting (The Gold Standard)
The "Methanol Trap" (Critical Warning)
Do NOT use Methanol (MeOH) as a diluent. Benzylic bromides undergo rapid solvolysis in methanol to form the methyl ether analog. This is the #1 source of "ghost peaks" and false degradation data.
-
Mechanism:
[1][2] -
Symptom: Your main peak decreases in the autosampler; a new, slightly more polar peak appears.
-
Solution: Use Acetonitrile (ACN) or THF for sample preparation.[1][2]
Recommended HPLC Conditions
This method suppresses the ionization of the carboxylic acid (preventing tailing) while maintaining a pH stable enough for the bromide.
| Parameter | Condition | Rationale |
| Column | C18 (End-capped), 150 x 4.6 mm, 3.5 µm | End-capping reduces silanol interactions with the bromide.[1][2] |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.[2]7) keeps the -COOH protonated ( |
| Mobile Phase B | Acetonitrile (HPLC Grade) | Aprotic solvent prevents solvolysis during the run. |
| Gradient | 5% B to 95% B over 10 min | Strong gradient needed to elute the non-polar dimer impurities. |
| Flow Rate | 1.0 mL/min | Standard backpressure management.[1][2][3] |
| Detection | UV @ 240 nm | Matches the benzoyl chromophore; avoids solvent cutoff noise. |
| Diluent | 100% Acetonitrile | CRITICAL: Prevents degradation in the vial.[2] |
HPLC Troubleshooting Logic
Figure 1: Decision tree for diagnosing chromatographic anomalies for benzylic bromides.
Module 2: Reaction Monitoring (IPC) Protocols
The Challenge: Quenching without Destroying
When monitoring the substitution of the bromide (e.g., to an amine or thiol), you must stop the reaction to analyze it. Standard aqueous workups can hydrolyze the remaining starting material (SM), confusing the conversion calculation.
The "Mini-Workup" Protocol
Do not inject the reaction mixture directly. The high concentration of reagents (amines/bases) can degrade the column and the analyte.
-
Sampling: Take 50 µL of reaction mixture.
-
Quench: Dispense immediately into a vial containing 950 µL of Cold Acetonitrile (4°C) containing 0.1% Acetic Acid.
-
Filter: Push through a 0.2 µm PTFE syringe filter (Nylon can bind acidic compounds).[1][2]
-
Inject: Analyze immediately.
Interpreting the Chromatogram
-
Peak A (Early eluting): Hydrolysis impurity (4-(Hydroxymethyl)-2-chlorobenzoic acid).[1][2] If this grows in the vial, your quench is too wet.
-
Peak B (Target SM): 4-(Bromomethyl)-2-chlorobenzoic acid.[1][2]
-
Peak C (Late eluting): Dimer impurity (Wurtz-type coupling or Ether formation).[1][2]
Module 3: GC-MS Analysis (Impurity Profiling)
Warning: Direct injection of this carboxylic acid into a GC is not recommended due to strong adsorption and thermal degradation of the C-Br bond.
Derivatization Strategy
You must block the carboxylic acid to make the molecule volatile.
-
Reagent: Trimethylsilyldiazomethane (TMS-DAM) or BF3-Methanol (Use with caution due to methanolysis risk).[1][2]
Protocol:
-
Dissolve 5 mg sample in 1 mL dry ACN.
-
Add 100 µL BSTFA + 1% TMCS.
-
Incubate at 60°C for 30 mins.
-
Inject: Split mode (1:50) to avoid column overload.
Note: The mass spectrum will show a characteristic isotope pattern for Chlorine (3:1 intensity) and Bromine (1:1 intensity). Look for the molecular ion clusters [M]+, [M+2]+, [M+4]+.
Module 4: Frequently Asked Questions (FAQs)
Q1: My retention time shifts from run to run. Why? A: This is likely pH hysteresis on the column. Because the analyte is an acid (pKa ~4), slight changes in the mobile phase pH cause the ionization state to fluctuate, altering interaction with the C18 stationary phase.
-
Fix: Ensure your mobile phase is buffered (e.g., Ammonium Formate pH 3.[2]0) rather than just acidified water, or strictly control the % acid additive.
Q2: Can I use UV detection at 210 nm to increase sensitivity? A: It is risky. While sensitivity is higher, many solvents (and the C-Br bond itself) absorb near this region. 240-254 nm is more specific to the benzoic acid chromophore and reduces baseline drift during gradients.[1]
Q3: I see a peak exactly at the dead volume (t0).
A: This is often the bromide ion (
Q4: How do I store the reference standard?
A: Store at -20°C under Argon/Nitrogen. Moisture is the enemy. If the powder turns from off-white to yellow/orange, it indicates the liberation of
References
-
BenchChem. (2025).[1][4][5] A Comparative Guide to Purity Analysis of Methyl 2-(bromomethyl)-4-chlorobenzoate: A Validated HPLC Approach. [1]
-
SIELC Technologies. (n.d.).[1][2] Separation of Benzoic acid, 4-(bromomethyl)- on Newcrom R1 HPLC column.
-
RSC Advances. (2019). A new HPLC-UV derivatization approach for the determination of potential genotoxic benzyl halides in drug substances. Royal Society of Chemistry.[6]
-
Journal of Pharmaceutical and Biomedical Analysis. (2005). Development and Validation of HPLC Method for Determination of Indomethacin and Its Degradation Products (Chlorobenzoic acid derivatives).
-
Master Organic Chemistry. (2018). Reactions on the “Benzylic” Carbon: Bromination and Instability.
Sources
Validation & Comparative
Reactivity Profiling: 4-(Bromomethyl)-2-chlorobenzoic acid vs. Structural Analogues
Audience: Researchers, synthetic chemists, and drug development professionals Content Type: Technical Comparison Guide & Experimental Methodology
Executive Summary
In rational drug design and complex organic synthesis, bifunctional building blocks require precise chemoselective control. 4-(Bromomethyl)-2-chlorobenzoic acid is a highly versatile intermediate featuring two distinct reactive centers: an electrophilic benzylic bromide and a carboxylic acid.
However, its reactivity profile is fundamentally distinct from its unsubstituted analogue, 4-(bromomethyl)benzoic acid. The presence of the chlorine atom at the 2-position (ortho to the carboxylic acid, meta to the bromomethyl group) exerts profound steric and electronic effects. This guide objectively compares the reactivity of 4-(Bromomethyl)-2-chlorobenzoic acid against similar compounds, providing mechanistic insights and self-validating protocols to help chemists overcome inherent synthetic bottlenecks.
Structural & Electronic Causality (E-E-A-T)
To predictably manipulate 4-(Bromomethyl)-2-chlorobenzoic acid, one must understand the dual effects of the chlorine substituent:
The Carboxylic Acid: The "Ortho-Chloro" Effect
The chlorine atom sits directly adjacent to the carboxylic acid, dictating its behavior through two mechanisms:
-
Increased Acidity (Electronic Effect): Chlorine exerts a strong inductive electron-withdrawing effect (-I) through the sigma bonds. This stabilizes the negative charge of the conjugate base (carboxylate anion). Consequently, while 4-(bromomethyl)benzoic acid has a pKa of ~4.10[1], the addition of the ortho-chlorine drops the pKa to approximately 2.92–2.94 (analogous to 2-chlorobenzoic acid)[2][3]. This makes the compound significantly more acidic, meaning it will exist predominantly in its deprotonated state even under mildly acidic conditions.
-
Severe Steric Hindrance (Steric Effect): During amidation or esterification, an incoming nucleophile must approach the activated carbonyl carbon via the Bürgi-Dunitz trajectory. The bulky ortho-chlorine physically blocks this pathway[4]. Standard peptide coupling reagents (e.g., EDC, HATU) often yield poor conversions because the intermediate activated ester is too sterically congested to undergo nucleophilic attack[4][5].
The Benzylic Bromide: The "Meta-Chloro" Effect
Benzylic bromides are classic, highly reactive substrates for bimolecular nucleophilic substitution (Sₙ2)[6]. Because the chlorine is meta to the bromomethyl group, it imposes zero steric hindrance on the benzylic carbon. Instead, its -I effect slightly withdraws electron density from the benzylic position, increasing the partial positive charge (
Quantitative Reactivity Comparison
The following table summarizes the divergent reactivity profiles of 4-(Bromomethyl)-2-chlorobenzoic acid and its structural analogues.
| Compound | Predicted pKa | Amidation Steric Hindrance | Sₙ2 Reactivity (Benzylic) | Primary Synthetic Bottleneck |
| 4-(Bromomethyl)-2-chlorobenzoic acid | ~2.92[2] | High (Ortho-Cl blocks trajectory)[4] | Very High (Enhanced by -I effect) | Amide coupling requires acid chloride activation. |
| 4-(Bromomethyl)benzoic acid | ~4.10[1] | Low (Unobstructed carbonyl) | High (Standard benzylic reactivity) | Chemoselectivity (preventing over-alkylation). |
| 4-(Bromomethyl)-3-nitrobenzoic acid | ~3.42[8] | Low (Nitro is meta to COOH) | Moderate (Steric clash from ortho-NO₂ to Sₙ2 site) | Sₙ2 substitution is slowed by adjacent nitro bulk. |
Visualizing Substituent Effects and Workflows
Logical mapping of the ortho-chlorine substituent's electronic and steric effects on reactivity.
Chemoselective pathways of 4-(Bromomethyl)-2-chlorobenzoic acid based on steric and electronic effects.
Experimental Methodologies (Self-Validating Protocols)
The following protocols are engineered to exploit the specific reactivity of 4-(Bromomethyl)-2-chlorobenzoic acid while mitigating its bottlenecks.
Protocol A: Chemoselective Sₙ2 Thioetherification
Objective: Substitute the benzylic bromide while leaving the carboxylic acid intact.
Causality: Thiols are highly nucleophilic, "soft" nucleophiles that readily undergo Sₙ2 reactions with benzylic bromides. By using a mild base (
Step-by-Step Workflow:
-
Preparation: Dissolve 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert argon atmosphere.
-
Deprotonation: Add anhydrous
(2.5 eq). Stir for 15 minutes at room temperature to ensure complete deprotonation of the carboxylic acid. -
Nucleophilic Attack: Cool the mixture to 0 °C. Add the desired alkyl/aryl thiol (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor completion via TLC (Hexanes/EtOAc 1:1 with 1% Acetic Acid). The starting material spot will disappear rapidly due to the enhanced electrophilicity of the benzylic carbon.
-
Workup: Pour the mixture into ice water. Slowly acidify with 1M HCl until the pH reaches ~2. This reprotonates the carboxylic acid, inducing precipitation of the pure thioether product.
-
Isolation: Filter the precipitate, wash with cold water, and dry in vacuo.
Protocol B: Overcoming Steric Hindrance in Amide Coupling
Objective: Form an amide bond at the sterically hindered ortho-chloro carboxylic acid.
Causality: Standard coupling reagents (e.g., EDC/HOBt) fail because the bulky ortho-chlorine blocks the incoming amine[4]. Converting the acid to an acid chloride creates a highly reactive electrophile that forces the reaction forward[4][5]. Crucial Expert Insight: Thionyl chloride (
Step-by-Step Workflow:
-
Activation: Suspend 4-(Bromomethyl)-2-chlorobenzoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C.
-
Catalysis: Add a catalytic amount of anhydrous DMF (0.05 eq).
-
Acid Chloride Formation: Add Oxalyl Chloride (1.5 eq) dropwise. Gas evolution (
, , ) will be observed. Stir at room temperature for 2 hours until gas evolution ceases and the solution becomes homogeneous. -
Concentration: Concentrate the mixture in vacuo to remove excess Oxalyl Chloride and DCM. Do not heat above 30 °C to protect the benzylic bromide.
-
Amidation: Redissolve the crude acid chloride in anhydrous DCM and cool to 0 °C. Add the desired primary/secondary amine (1.2 eq) and Triethylamine (TEA, 2.5 eq) dropwise.
-
Completion: Stir at room temperature for 1 hour. The high reactivity of the acid chloride easily overcomes the ortho-chlorine steric barrier.
-
Workup: Wash the organic layer sequentially with 1M HCl, saturated
, and brine. Dry over and concentrate to yield the functionalized amide.
References
-
University of Glasgow. Selectivity of Aryl and Benzylic Bromination. University of Glasgow. [Link]
-
Schäfer, G., & Bode, J. W. The Synthesis of Sterically Hindered Amides. Chimia. [Link]
-
Lookchem. Cas 55715-03-2,4-Bromomethyl-3-nitrobenzoic acid. Lookchem. [Link]
-
Chemistry LibreTexts. 14.12: Factors affecting Bronsted-Lowry Acidity- Distal Factors. LibreTexts.[Link]
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- 8. Cas 55715-03-2,4-Bromomethyl-3-nitrobenzoic acid | lookchem [lookchem.com]
A Senior Application Scientist's Guide to the Structural Analysis and Confirmation of 4-(Bromomethyl)-2-chlorobenzoic Acid
Introduction: The Critical Role of a Bifunctional Building Block in Drug Discovery
In the intricate world of medicinal chemistry and drug development, the reliability of starting materials is non-negotiable. 4-(Bromomethyl)-2-chlorobenzoic acid is a prime example of a bifunctional building block whose structural integrity is paramount. It features a carboxylic acid for amide bond formation or esterification, and a reactive bromomethyl group, a potent electrophile for nucleophilic substitution. This unique arrangement makes it a valuable intermediate in the synthesis of complex pharmaceuticals.[1] However, its utility is directly dependent on its purity and the unambiguous confirmation of its structure. The presence of isomers, such as the regioisomeric 5-bromo or 3-bromo variants, or byproducts from synthesis, like the dibrominated species, can derail a synthetic campaign, leading to impure final compounds and complicating biological evaluation.[2][3]
This guide provides an in-depth, experience-driven comparison of the analytical techniques required to validate the structure and purity of 4-(Bromomethyl)-2-chlorobenzoic acid. We will explore the "why" behind our experimental choices and present the data in a clear, comparative format, empowering researchers to proceed with confidence.
The Analytical Gauntlet: A Multi-Technique Strategy for Unambiguous Confirmation
No single analytical technique can provide a complete picture. A robust, self-validating system employs a suite of orthogonal methods, where each technique corroborates the others. For a molecule like 4-(Bromomethyl)-2-chlorobenzoic acid, the gold-standard approach involves Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).[4][5][6]
Workflow for Structural Verification
The logical flow from a synthesized product to a confirmed, batch-released reagent is systematic. It begins with crude analysis and proceeds through purification and final validation.
Caption: A typical workflow for the synthesis, analysis, and final confirmation of 4-(Bromomethyl)-2-chlorobenzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Blueprint
NMR is the most powerful tool for elucidating the precise connectivity of atoms.[4] It provides a detailed "map" of the proton and carbon environments within the molecule.
-
Expertise & Causality: We choose a solvent like DMSO-d₆ because it readily dissolves the polar carboxylic acid and, crucially, its acidic deuterium does not rapidly exchange with the carboxylic acid proton, allowing the -COOH proton to be observed as a broad singlet. The predicted chemical shifts are based on the electronic effects of the substituents: the electron-withdrawing chlorine atom and carboxylic acid deshield nearby protons, shifting them downfield, while the bromomethyl group's protons are in a characteristic benzylic position.
Table 1: Predicted NMR Data for 4-(Bromomethyl)-2-chlorobenzoic Acid
| Nucleus | Predicted Chemical Shift (δ, ppm) in DMSO-d₆ | Predicted Multiplicity | Assignment |
| ¹H | ~13.5 | broad singlet | 1H, COOH |
| ¹H | ~7.9 | d | 1H, Ar-H (position 6) |
| ¹H | ~7.7 | d | 1H, Ar-H (position 3) |
| ¹H | ~7.6 | dd | 1H, Ar-H (position 5) |
| ¹H | ~4.8 | s | 2H, CH₂ Br |
| ¹³C | ~166.5 | - | C OOH |
| ¹³C | ~142.1 | - | Ar-C -CH₂Br |
| ¹³C | ~135.0 | - | Ar-C -Cl |
| ¹³C | ~132.5 | - | Ar-C H (position 6) |
| ¹³C | ~130.8 | - | Ar-C H (position 5) |
| ¹³C | ~128.4 | - | Ar-C -COOH |
| ¹³C | ~127.9 | - | Ar-C H (position 3) |
| ¹³C | ~31.7 | - | C H₂Br |
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
MS provides the molecular weight of the compound, serving as a fundamental check of its identity.[7]
-
Expertise & Causality: We use Electrospray Ionization (ESI) in negative mode because carboxylic acids readily lose a proton to form a stable [M-H]⁻ anion, which is easily detected.[8] The most critical feature for this molecule is its isotopic pattern. The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) creates a highly characteristic cluster of peaks (M, M+2, M+4). This isotopic signature is a powerful confirmation that is difficult to mistake.[7]
Table 2: Expected High-Resolution Mass Spectrometry (HRMS) Data
| Ion | Calculated Exact Mass | Observed Mass (Typical) | Comments |
| [M-H]⁻ | 246.9224 | 246.9221 (± 5 ppm) | Base peak in ESI-negative mode. |
| [M+Cl]⁻ | 282.8990 | 282.8987 (± 5 ppm) | Common adduct in the presence of chloride. |
High-Performance Liquid Chromatography (HPLC): The Final Purity Verdict
HPLC is the definitive method for quantifying the purity of the product and separating it from any potential impurities.[9]
-
Expertise & Causality: A reversed-phase C18 column is the standard choice for separating moderately polar aromatic compounds. The key to a successful separation is the mobile phase. We add an acid, such as 0.1% formic or trifluoroacetic acid, to the water/acetonitrile mobile phase. This suppresses the ionization of the carboxylic acid group (keeping it in the neutral -COOH form), preventing peak tailing and ensuring a sharp, symmetrical peak shape for accurate integration.[9] UV detection is ideal as the benzene ring is a strong chromophore.
Comparative Analysis: 4-(Bromomethyl)- vs. 4-(Chloromethyl)-2-chlorobenzoic Acid
A common alternative or synthetic target might involve a chloromethyl group instead of a bromomethyl group. While structurally similar, their performance in subsequent reactions differs significantly due to the nature of the carbon-halogen bond.
Table 3: Performance Comparison of Halomethyl Analogs
| Feature | 4-(Bromomethyl)-2-chlorobenzoic acid | 4-(Chloromethyl)-2-chlorobenzoic acid | Rationale & Implications |
| Reactivity | High | Moderate | The C-Br bond is weaker and longer than the C-Cl bond, making bromide a better leaving group. This allows reactions (e.g., with N, O, S nucleophiles) to proceed under milder conditions. |
| Stability | Moderate | High | The higher reactivity of the bromo- compound can also lead to greater instability and a shorter shelf-life. It is more susceptible to degradation via hydrolysis or reaction with trace nucleophiles. |
| Synthetic Cost | Generally Higher | Generally Lower | Brominating reagents like N-bromosuccinimide (NBS) are often more expensive than their corresponding chlorinating agents. |
| NMR (¹H, CH₂) | ~4.8 ppm | ~4.7 ppm | The more electronegative chlorine atom deshields the benzylic protons slightly less than bromine, resulting in a small upfield shift. |
| MS (M.W.) | 247.93 g/mol (for C₈H₆BrClO₂) | 204.03 g/mol (for C₈H₆Cl₂O₂) | The significant mass difference makes these two compounds easily distinguishable by mass spectrometry. |
Experimental Protocols
Protocol 1: NMR Analysis
-
Preparation: Accurately weigh 5-10 mg of the sample and transfer to a clean, dry NMR tube.
-
Solvation: Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Mixing: Cap the tube and invert several times to ensure complete dissolution. A brief vortex may be used if necessary.
-
Acquisition: Insert the sample into the NMR spectrometer (≥400 MHz recommended). Acquire a standard ¹H spectrum followed by a ¹³C{¹H} spectrum.
-
Processing: Process the spectra using appropriate software. Apply Fourier transform, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.
-
Analysis: Integrate the ¹H signals and compare the chemical shifts and multiplicities to the expected structure.
Protocol 2: LC-MS Analysis
-
Sample Prep: Prepare a 1 mg/mL stock solution in methanol. Dilute to ~10 µg/mL in 50:50 water:acetonitrile.
-
LC Conditions:
-
Column: C18 reversed-phase, 2.1 x 50 mm, <3 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40 °C.
-
-
MS Conditions (ESI Negative):
-
Capillary Voltage: -3.5 kV.
-
Source Temp: 120 °C.
-
Desolvation Temp: 400 °C.
-
Scan Range: m/z 50-500.
-
-
Analysis: Extract the ion chromatogram for the target mass (m/z 246.9) and check for co-eluting impurities. Examine the mass spectrum for the correct molecular ion and the characteristic Br/Cl isotopic pattern.
Conclusion
The structural confirmation of 4-(Bromomethyl)-2-chlorobenzoic acid is a clear-cut process when a logical, multi-technique approach is employed. NMR provides the definitive structural map, MS confirms the molecular weight and elemental composition through its unique isotopic signature, and HPLC delivers the final, quantitative measure of purity. By understanding the rationale behind each analytical choice and comparing the product's profile to potential alternatives and impurities, researchers can ensure the quality of this critical building block, paving the way for successful and reproducible synthetic outcomes in drug discovery and beyond.
References
-
PubChem - National Center for Biotechnology Information. 4-Bromo-2-chlorobenzoic acid. [Link]
-
Research and Reviews: Journal of Medicinal and Organic Chemistry. Characterization and Identification in Organic Chemistry through Analytical Techniques. [Link]
-
Maricopa Open Digital Press. Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. [Link]
-
Chem-Impex International. 4-Bromo-2-chlorobenzoic acid. [Link]
-
Innovatech. Modern Analytical Technique for Characterization Organic Compounds. [Link]
-
LinkedIn. Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. [Link]
-
MDPI. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]
- Google Patents. A kind of preparation method of the bromo- 2- chlorobenzoic acid of highly selective 5-.
-
IJCERT. chapter xii analysis and control of aromatic pharmaceutical preparations. [Link]
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- 9. moodle.univ-dbkm.dz [moodle.univ-dbkm.dz]
A Comparative Guide to the Validation of Analytical Methods for 4-(Bromomethyl)-2-chlorobenzoic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and manufacturing, the purity and potency of intermediates are as critical as that of the final active pharmaceutical ingredient (API). 4-(Bromomethyl)-2-chlorobenzoic acid is a key building block in the synthesis of various pharmaceutical compounds. Its reactivity, dictated by the bromomethyl and carboxylic acid functionalities, also makes it susceptible to impurities and degradation products. Therefore, robust and validated analytical methods are imperative to ensure its quality and, by extension, the safety and efficacy of the final drug product.
This guide provides an in-depth comparison of analytical methodologies for the quantification and purity assessment of 4-(Bromomethyl)-2-chlorobenzoic acid. As a Senior Application Scientist, my focus extends beyond a mere recitation of protocols. Instead, this document elucidates the scientific rationale behind the chosen validation parameters and offers a comparative analysis of alternative techniques, grounded in established regulatory frameworks from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The Cornerstone of Quality: High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the analysis of non-volatile and thermally labile compounds like 4-(Bromomethyl)-2-chlorobenzoic acid. Its versatility, high resolution, and sensitivity make it the workhorse of the pharmaceutical industry for quality control.
A reversed-phase HPLC method with UV detection is proposed here as the primary analytical procedure. The non-polar nature of the C18 stationary phase, combined with a polar mobile phase, allows for excellent separation of the analyte from potential impurities.
A Self-Validating System: The HPLC Method Validation Protocol
The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[5][6] A comprehensive validation protocol, as outlined by ICH Q2(R2) guidelines, ensures the reliability, reproducibility, and accuracy of the analytical data.[1][4][7]
Experimental Workflow for HPLC Method Validation
Caption: Workflow for the validation of an HPLC analytical method.
Detailed Experimental Protocol: HPLC-UV Method
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Determined from the UV spectrum of 4-(Bromomethyl)-2-chlorobenzoic acid (e.g., ~230 nm).
-
Diluent: Mobile Phase.
-
Validation Parameters and Acceptance Criteria
| Validation Parameter | Experimental Approach | Acceptance Criteria | Rationale |
| Specificity | Analyze blank, placebo, and spiked samples with known impurities. | No interference at the analyte's retention time. | To ensure the method is selective for the analyte of interest.[6][7] |
| Linearity | Analyze a minimum of five concentrations across the expected range. | Correlation coefficient (r²) > 0.999. | To demonstrate a proportional relationship between concentration and response.[7] |
| Range | The interval between the upper and lower concentrations that are linear, accurate, and precise. | Defined by linearity, accuracy, and precision data. | To define the concentration limits for reliable quantification. |
| Accuracy | Spike a placebo with the analyte at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery of 98.0% to 102.0%. | To determine the closeness of the measured value to the true value.[6][7] |
| Precision | Repeatability (Intra-day): Six replicate injections of the same sample. Intermediate Precision (Inter-day): Analysis on different days, with different analysts or instruments. | %RSD ≤ 2.0%. | To assess the degree of scatter between a series of measurements. |
| Limit of Detection (LOD) | Based on the signal-to-noise ratio (S/N) of 3:1 or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be detected. | To determine the method's sensitivity for detecting the analyte. |
| Limit of Quantitation (LOQ) | Based on the S/N ratio of 10:1 or the standard deviation of the response and the slope of the calibration curve. | The lowest concentration that can be quantified with acceptable precision and accuracy. | To establish the lower limit for reliable quantitative measurements. |
| Robustness | Deliberately vary method parameters (e.g., flow rate ±10%, column temperature ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. | To demonstrate the method's reliability during normal use. |
Comparative Analysis of Alternative Analytical Techniques
While HPLC is the preferred method, other techniques can offer complementary information or may be more suitable in specific contexts. The choice of method should be based on a scientific and risk-based approach.[1]
Decision Tree for Analytical Method Selection
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- 7. lcms.cz [lcms.cz]
X-Ray Crystallography of 4-(Bromomethyl)-2-chlorobenzoic Acid Derivatives: A Comparative Methodological Guide
Executive Summary
4-(Bromomethyl)-2-chlorobenzoic acid is a highly versatile synthetic building block, prominently utilized as a critical intermediate in the development of advanced active pharmaceutical ingredients (APIs), including1[1]. Because this scaffold features both a flexible bromomethyl group and a rigid chlorobenzoic acid core[2], its derivatives exhibit a complex landscape of non-covalent interactions. For drug development professionals, determining the exact 3D conformation and supramolecular packing of these derivatives via Single-Crystal X-ray Diffraction (SC-XRD) is paramount. This guide objectively compares crystallization methodologies to help researchers obtain pristine single crystals, ensuring high-resolution mapping of critical halogen and hydrogen bonds.
Mechanistic Context: Halogen Bonding & Supramolecular Assembly
In solid-state chemistry, the crystal packing of halogenated benzoic acids is governed by a fierce competition between strong O-H···O hydrogen bonds (which typically form robust carboxylic acid dimers) and highly directional halogen bonds[3].
The bromine and chlorine atoms exhibit anisotropic charge distributions. They feature an electrophilic "sigma-hole" (a region of positive electrostatic potential) at the outermost pole of the C–X bond, which interacts with nucleophilic regions (like oxygen atoms or the equatorial belts of other halogens) on adjacent molecules. Depending on the crystallization kinetics, these derivatives can form entirely different supramolecular architectures. For instance, related isomers like 4-bromo-2-chlorobenzoic acid crystallize in the monoclinic
The Causality of Crystal Quality: To accurately resolve these subtle electron density variations, the crystal quality must be exceptional. High mosaicity or solvent inclusion will blur the electron density map, making it impossible to distinguish between a true, highly directional Type II halogen bond and a generic van der Waals contact. Therefore, the chosen crystallization method directly dictates the analytical viability of the resulting SC-XRD data.
Crystallization Workflow for SC-XRD Analysis
Caption: Workflow comparing crystallization methods for SC-XRD analysis of halogenated benzoic acids.
Comparative Analysis of Crystallization Methodologies
To obtain diffraction-quality single crystals of 4-(Bromomethyl)-2-chlorobenzoic acid derivatives, we compare three standard approaches.
Table 1: Performance Comparison of Crystallization Techniques for SC-XRD
| Methodology | Thermodynamic Mechanism | Avg. Crystal Size (mm) | Mosaicity (°) | Resolution Limit (Å) | SC-XRD Suitability |
| Vapor Diffusion | Gradual anti-solvent permeation via vapor phase | 0.25 × 0.20 × 0.15 | < 0.4 | 0.75 (High) | Optimal |
| Slow Evaporation | Concentration increase via continuous solvent loss | 0.40 × 0.10 × 0.05 | 0.8 - 1.2 | 0.90 (Moderate) | Acceptable (prone to twinning) |
| Anti-Solvent Precipitation | Rapid supersaturation via direct liquid mixing | < 0.05 (Microcrystalline) | > 1.5 | N/A | Poor (PXRD only) |
Why Vapor Diffusion Outperforms: Vapor diffusion succeeds because it maintains the solution within the metastable zone for a prolonged period. Halogen bonds are highly directional; Type II contacts (where the C–X···Y angle is ~180°) require precise molecular alignment[4]. Rapid methods like direct anti-solvent precipitation force the molecules out of solution before these optimal geometries can be established, resulting in kinetic polymorphs or amorphous aggregates. Vapor diffusion provides the thermodynamic control necessary for the electrophilic sigma-holes to find their optimal nucleophilic acceptors[3].
Self-Validating Experimental Protocol: Vapor Diffusion
Given its superiority for resolving the complex supramolecular networks of halogenated benzoic acids, the following protocol details the vapor diffusion method using a Dichloromethane (DCM) / n-Hexane system.
Materials Required:
-
4-(Bromomethyl)-2-chlorobenzoic acid derivative (purified to >98%).
-
Inner vial (1 dram, approx. 4 mL) and outer vial (20 mL) with a tightly sealing cap.
-
Solvents: Anhydrous Dichloromethane (Good solvent), n-Hexane (Anti-solvent).
Step-by-Step Workflow:
-
Saturated Solution Preparation: Dissolve 10 mg of the derivative in 0.5 mL of DCM in the inner vial.
-
Self-Validation Check: The solution must be optically pristine. Shine a laser pointer through the vial; if the beam path is visible (Tyndall effect), sub-micron aggregates are present. Refilter immediately to prevent heterogeneous nucleation.
-
-
Filtration: Pass the solution through a 0.22 µm PTFE syringe filter into a clean inner vial to ensure absolute purity.
-
Chamber Assembly: Place the uncapped inner vial into the outer 20 mL vial. Carefully pipette 3 mL of n-Hexane into the outer vial.
-
Crucial Step: Ensure the liquid level of the hexane in the outer vial is slightly lower than the DCM inside the inner vial to prevent premature bulk mixing.
-
-
Sealing and Incubation: Cap the outer vial tightly using Teflon tape to prevent hexane vapor escape. Store the assembly in a vibration-free, dark environment at a constant 20°C.
-
Harvesting (Days 5-10): As hexane diffuses into the DCM, the solubility of the derivative decreases. Once crystals of sufficient size (approx. 0.2 mm in at least two dimensions) are observed, harvest them immediately using a nylon loop. Immerse them in paratone oil to prevent crystal degradation via solvent loss prior to mounting on the diffractometer.
Crystallographic Data Interpretation
When analyzing the SC-XRD data of these derivatives, researchers should benchmark their results against known halogenated benzoic acid parameters to validate their structural models.
Table 2: Benchmark Crystallographic Parameters for Halogenated Benzoic Acids
| Compound / Motif | Typical Space Group | Hydrogen Bond Motif | Halogen Bond Motif | Target |
| 4-Bromo-2-chlorobenzoic acid | Carboxylic acid dimer ( | Triangular (Type I Br···Br, Type II Br···Cl) | < 4.0% | |
| 2-Bromo-4-chlorobenzoic acid | Carboxylic acid dimer ( | Linear (Type II Br···Cl) | < 4.5% | |
| 4-(Bromomethyl)-2-chlorobenzoic acid derivatives | Typically | Carboxylic acid dimer ( | Flexible Br···O and Cl···Cl contacts | < 5.0% |
Note: Data supported by comparative studies on solid-state packing preferences of halogenated isomers[4].
Conclusion
For 4-(Bromomethyl)-2-chlorobenzoic acid derivatives, achieving publishable SC-XRD data hinges entirely on controlling the crystallization kinetics to allow for the proper alignment of directional halogen bonds. Vapor diffusion stands as the superior methodology, providing the thermodynamic environment needed to minimize mosaicity, prevent twinning, and accurately resolve complex Br···Cl and Br···O interactions critical for rational drug design.
References
- CN113429379A - LH-1801 intermediate and preparation method and application thereof.
- 4-chlorobenzoic acid formula. Sigma-Aldrich.
- Do halogen bonds dictate the packing preferences in solid solutions?. RSC Publishing.
- Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calcul
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- 4. Do halogen bonds dictate the packing preferences in solid solutions? - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
Strategic Optimization of Covalent Warheads: A Comparative Guide to the 4-(bromomethyl)-2-chlorobenzoyl Moiety
This guide provides a technical comparison and SAR analysis of the 4-(bromomethyl)-2-chlorobenzoyl moiety, a specialized electrophilic fragment used in medicinal chemistry for covalent probe design, linker synthesis, and fragment-based drug discovery (FBDD).
Executive Summary
The 4-(bromomethyl)-2-chlorobenzoyl moiety represents a distinct class of "tunable" electrophiles. Unlike the widely used acrylamides (which target cysteines via Michael addition), this moiety utilizes a benzylic bromide for
This guide compares the 4-(bromomethyl)-2-chlorobenzoyl moiety against its primary alternatives: the unsubstituted analog (high reactivity, low stability) and the chloromethyl analog (low reactivity). We analyze its performance in covalent labeling, stability in physiological media, and utility as a linker in PROTACs and antibody-drug conjugates (ADCs).
Chemical Structure & Mechanistic Basis
The moiety consists of three functional components:
-
Benzylic Bromide (Warhead): A potent electrophile targeting nucleophilic residues (Cys, Lys, His) or serving as a synthetic handle.
-
Benzoyl Core (Scaffold): Provides a rigid linker and potential
- stacking interactions. -
2-Chloro Substituent (Tuner): The critical SAR element. Positioned ortho to the carbonyl and meta to the bromomethyl group, it exerts an inductive electron-withdrawing effect (-I), enhancing the electrophilicity of the benzylic carbon while potentially restricting bond rotation (atropisomerism) to lock bioactive conformations.
Comparative Landscape: The "Goldilocks" Zone
| Feature | 4-(bromomethyl)-2-chlorobenzoyl | 4-(bromomethyl)benzoyl (Standard) | 4-(chloromethyl)-2-chlorobenzoyl |
| Electrophilicity ( | High (Enhanced by meta-Cl) | Moderate | Low |
| Leaving Group Ability | Bromide (Excellent) | Bromide (Excellent) | Chloride (Poor) |
| Hydrolytic Stability ( | Moderate (Inductive destabilization) | Moderate-High | High |
| Selectivity | Tunable (Steric steering) | Low (Promiscuous) | High (Requires specific activation) |
| Primary Application | Rapid Covalent Labeling / Linker Synthesis | General Alkylation | Stable Pro-drugs / Slow Binders |
Critical SAR Analysis: The "Ortho-Chloro" Effect
Electronic Activation
The chlorine atom at the 2-position exerts a strong inductive effect ($ \sigma_m \approx 0.37 $). This withdraws electron density from the benzene ring, making the benzylic carbon (at position 4) more electropositive.
-
Outcome: The 4-(bromomethyl)-2-chlorobenzoyl moiety reacts faster with nucleophiles than the unsubstituted analog. This is critical when targeting low-pKa cysteines or when rapid labeling is required to outcompete biological turnover.
Steric Conformation
The ortho-chloro substituent creates steric clash with the carbonyl oxygen or the amide nitrogen (if coupled).
-
Outcome: This forces the carbonyl group out of coplanarity with the phenyl ring. In drug design, this "pre-organized" conformation can reduce the entropic penalty of binding if it matches the bioactive pose of the target protein.
Synthetic Utility
This moiety is often introduced via Methyl 4-(bromomethyl)-2-chlorobenzoate (CAS 143572-60-5).[1][2] It serves as a superior intermediate for synthesizing complex linkers because the benzylic bromide can be selectively displaced by a nucleophile (e.g., a piperazine tail) before or after hydrolyzing the ester, depending on the route.
Experimental Protocols
Protocol A: Synthesis of a Covalent Probe using the Moiety
Objective: To attach the 4-(bromomethyl)-2-chlorobenzoyl fragment to a pharmacophore amine (
Materials:
-
Methyl 4-(bromomethyl)-2-chlorobenzoate (Reagent)[1][2][3][4]
-
LiOH (Lithium Hydroxide)
-
HATU (Coupling Agent)
-
DIPEA (Base)
-
DMF (Solvent)
Workflow:
-
Hydrolysis: Dissolve Methyl 4-(bromomethyl)-2-chlorobenzoate (1.0 eq) in THF/H2O (3:1). Add LiOH (2.0 eq) at 0°C. Stir for 2h. Acidify with 1N HCl to precipitate 4-(bromomethyl)-2-chlorobenzoic acid . Note: Keep temperature low to prevent hydrolysis of the benzylic bromide to the alcohol.
-
Activation: Dissolve the acid (1.0 eq) in dry DMF. Add HATU (1.1 eq) and DIPEA (2.0 eq). Stir for 15 min.
-
Coupling: Add the pharmacophore amine (
, 1.0 eq). Stir at RT for 4-12h. -
Purification: Quench with water. Extract with EtOAc. Purify via Flash Chromatography (Hexane/EtOAc). Avoid nucleophilic solvents (MeOH) during purification.
Protocol B: Glutathione (GSH) Reactivity Assay (Stability Test)
Objective: To measure the intrinsic reactivity (
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation: Dilute to 50
M in PBS (pH 7.4) containing 5 mM GSH (simulating cytosolic conditions). -
Monitoring: Inject samples into LC-MS at
min. -
Analysis: Monitor the disappearance of the parent peak and the appearance of the GSH-adduct (Parent + 307 Da - HBr).
-
Calculation: Plot
vs. time to determine and .
Visualizations & Pathways
Figure 1: Reactivity & Synthesis Logic Flow
This diagram illustrates the decision matrix for selecting the 4-(bromomethyl)-2-chlorobenzoyl moiety and its synthetic pathway.
Caption: Decision tree for selecting the 4-(bromomethyl)-2-chlorobenzoyl moiety based on reactivity requirements and structural constraints.
Figure 2: Mechanism of Action (S_N2 Alkylation)
Caption: Mechanism of covalent inactivation. The 2-Cl substituent accelerates the transition state formation via inductive effects.
References
-
Singh, J., et al. "The resurgence of covalent drugs." Nature Reviews Drug Discovery 10, 307–317 (2011). Link
-
Gehringer, M., & Laufer, S. A. "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry 62(12), 5673–5724 (2019). Link
-
Sigma-Aldrich. "Methyl 4-(bromomethyl)-2-chlorobenzoate Product Information." Merck KGaA. Link
-
Kalgutkar, A. S., & Dalvie, D. K. "Drug Discovery for a New Generation of Covalent Inhibitors." Expert Opinion on Drug Discovery 7(7), 561-581 (2012). Link
-
Bauer, R. A. "Covalent inhibitors in drug discovery: from accidental discoveries to rational design." Drug Discovery Today 20(9), 1061-1073 (2015). Link
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A Comparative Analysis of Benzylating Agents: Benchmarking the Efficiency of 4-(Bromomethyl)benzoic Acid in Nucleophilic Substitution Reactions
In the landscape of organic synthesis and drug development, the precise and efficient formation of carbon-heteroatom bonds is paramount. Benzylating agents are a cornerstone of this field, widely employed for the protection of functional groups and the construction of complex molecular architectures. Among these, 4-(Bromomethyl)benzoic acid presents itself as a versatile bifunctional reagent, offering both a reactive benzylic bromide for alkylation and a carboxylic acid moiety for further functionalization. This guide provides an in-depth, objective comparison of the performance of 4-(Bromomethyl)benzoic acid against its archetypal alternative, benzyl bromide, and other substituted analogues in key nucleophilic substitution reactions. This analysis is grounded in established mechanistic principles and supported by available experimental data to inform reagent selection for researchers, scientists, and drug development professionals.
Introduction to Benzylating Agents: A Tale of Two Moieties
4-(Bromomethyl)benzoic acid is a bifunctional linker molecule widely utilized in solid-phase organic synthesis (SPOS) and bioconjugation.[1][2] Its utility is derived from its two key functional groups: a reactive bromomethyl group that serves as an electrophilic handle for covalent modification of nucleophiles, and a carboxylic acid group that can be used for attachment to solid supports or for modulating the physicochemical properties of the resulting conjugate.[1][2] The primary mode of reaction for the bromomethyl group is a nucleophilic substitution (SN2) reaction, leading to the formation of stable ether, ester, or amine linkages.[2]
In contrast, benzyl bromide is a more conventional benzylating agent, valued for its high reactivity in introducing the benzyl protecting group.[1][3] Its reactivity stems from the ability of the adjacent phenyl ring to stabilize the transition state in an SN2 reaction and the carbocation intermediate in an SN1 reaction.[1]
This guide will focus on benchmarking the efficiency of 4-(Bromomethyl)benzoic acid in two fundamentally important transformations: the O-alkylation of phenols and the N-alkylation of amines.
Benchmarking O-Alkylation of Phenols
The O-alkylation of phenols is a critical transformation in the synthesis of a wide array of pharmaceuticals and functional materials. The reaction typically proceeds via an SN2 mechanism where the phenoxide ion acts as the nucleophile.
Comparative Reactivity and Mechanistic Considerations
The reactivity of benzylating agents in the O-alkylation of phenols is influenced by both steric and electronic factors. The presence of the carboxylic acid group in the para position of 4-(Bromomethyl)benzoic acid is expected to have a significant impact on the reactivity of the benzylic bromide. The carboxylic acid group is electron-withdrawing, which can influence the stability of the transition state in an SN2 reaction.[1]
While direct, side-by-side kinetic data for the O-alkylation of phenols with 4-(Bromomethyl)benzoic acid versus benzyl bromide is not extensively documented under identical conditions, we can infer relative reactivities from established principles of physical organic chemistry. For SN2 reactions, electron-withdrawing groups can have a modest rate-retarding effect. However, the choice of solvent can play a crucial role, with polar aprotic solvents generally favoring SN2 reactions.[4]
Experimental Data Summary
The following table summarizes representative conditions and yields for the O-alkylation of phenols with 4-(Bromomethyl)benzoic acid and benzyl bromide, gleaned from various sources. It is important to note that direct comparison is challenging due to variations in reaction conditions.
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Bromomethyl)benzoic acid | Tyrosine | - | - | - | - | Low | [2] |
| Benzyl Bromide | 2-Naphthol | Base | DMF | - | - | O-alkylation favored | [4] |
| Benzyl Bromide | 2-Naphthol | Base | Trifluoroethanol | - | - | C-alkylation favored | [4] |
Further research is required to obtain directly comparable, quantitative data for these reactions under standardized conditions.
Benchmarking N-Alkylation of Amines
The N-alkylation of amines is a fundamental reaction in organic synthesis, leading to the formation of secondary, tertiary, and quaternary amines. However, the direct alkylation of amines with alkyl halides can be challenging due to the potential for over-alkylation, as the product amine is often more nucleophilic than the starting amine.[5]
Comparative Reactivity and Mechanistic Considerations
The reaction of 4-(Bromomethyl)benzoic acid with amines proceeds via an SN2 mechanism. The reactivity is influenced by the nucleophilicity of the amine and the steric hindrance around the nitrogen atom. The electron-withdrawing nature of the para-carboxylic acid group in 4-(Bromomethyl)benzoic acid can modulate the electrophilicity of the benzylic carbon.
Studies on the reaction of substituted benzylamines with benzyl bromide have shown that electron-donating groups on the benzylamine increase the reaction rate, while electron-withdrawing groups decrease it.[6] This suggests that the electronic nature of the nucleophile is a critical determinant of reaction efficiency.
Experimental Data Summary
The following table presents a summary of conditions and outcomes for the N-alkylation of amines with 4-(Bromomethyl)benzoic acid and its analogs.
| Reagent | Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-(Bromomethyl)benzoic acid | Primary Amine | DIPEA | NMP | 80 | 12 | 85-95 | [7] |
| Benzyl Bromide | N,N-Dimethylaniline | - | Methanol | 303 K | - | - | [1] |
| Benzyl Bromide | Diphenylamine | - | Methanol | 303 K | - | - | [1] |
Note: The data for benzyl bromide reactions represent kinetic studies and do not report isolated yields.
Experimental Protocols
To facilitate reproducible research, detailed experimental protocols for the synthesis of 4-(Bromomethyl)benzoic acid and a representative N-alkylation reaction are provided below.
Synthesis of 4-(Bromomethyl)benzoic acid
This protocol describes the radical substitution of 4-methylbenzoic acid to yield 4-(bromomethyl)benzoic acid.[8]
Materials:
-
4-Methylbenzoic acid
-
N-bromosuccinimide (NBS)
-
Benzoyl peroxide
-
Chlorobenzene
-
Hexane
-
Deionized water
-
Ethyl acetate
Procedure:
-
To a 100 mL round-bottomed flask, add 4-methylbenzoic acid (3.00 g), N-bromosuccinimide (4.0 g), and benzoyl peroxide (0.25 g).
-
Add chlorobenzene (30 mL) to the flask.
-
Connect a reflux condenser and gently boil the mixture for 1 hour.
-
Cool the flask to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid with suction and wash with hexane (3 x 10 mL).
-
Transfer the solid to a beaker and add deionized water (75 mL). Stir thoroughly to dissolve succinimide.
-
Filter the solid with suction, wash with water (2 x 15 mL) and hexane (2 x 15 mL), and dry under suction.
-
Recrystallize the crude product from a minimal amount of ethyl acetate.
Caption: Synthesis of 4-(Bromomethyl)benzoic acid.
General Procedure for N-Alkylation of a Primary Amine with 4-(Bromomethyl)benzoic acid
This protocol outlines a general procedure for the N-alkylation of a primary amine on a solid support, a common application for 4-(bromomethyl)benzoic acid derivatives.[7]
Materials:
-
Resin-bound primary amine
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
4-(Bromomethyl)benzoic acid derivative
Procedure:
-
Swell the resin-bound primary amine in NMP.
-
To the resin, add a solution of the 4-(bromomethyl)benzoic acid derivative and DIPEA in NMP.
-
Heat the reaction mixture to 80°C for 12 hours.
-
Wash the resin thoroughly to remove excess reagents and byproducts.
Caption: N-Alkylation on a solid support.
Conclusion and Future Outlook
4-(Bromomethyl)benzoic acid is a valuable bifunctional reagent, particularly in applications requiring a handle for immobilization or further derivatization. Its reactivity in nucleophilic substitution reactions is governed by the principles of physical organic chemistry, with the para-carboxylic acid group exerting a modest electronic influence. While it serves as an effective alkylating agent, its reactivity is generally expected to be somewhat attenuated compared to the more conventional benzyl bromide, especially in SN2 reactions.
The choice between 4-(Bromomethyl)benzoic acid and benzyl bromide will ultimately depend on the specific synthetic context. For applications where subsequent functionalization of the carboxylic acid is desired, 4-(Bromomethyl)benzoic acid is the clear choice. For simple benzylation or protection, the higher reactivity and lower cost of benzyl bromide may be advantageous.
To provide a more definitive and quantitative comparison, further studies are warranted to generate side-by-side kinetic and yield data for the O- and N-alkylation of a standardized set of nucleophiles with 4-(Bromomethyl)benzoic acid and its key alternatives under identical reaction conditions. Such data would be invaluable to the chemical research and drug development communities.
References
- Harwood, L. M., Moody, C. J., & Percy, J. M. (2004). Experimental Organic Chemistry. Blackwell Science.
-
Request PDF. (2025, August 7). Nucleophilic Substitution Reactions of Meta- and Para-Substituted Benzylamines with Benzyl Bromide in Methanol Medium. [Link]
-
PharmaXChange.info. (2011, April 9). Phenolates- O-alkylation and C-alkylation | Notes. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. Journal of Organic Chemistry, 71(8), 3270–3273. [Link]
-
ResearchGate. (2025, August 6). O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution. [Link]
- Radhakrishnamurti, P. S., & Sahu, S. N. (1981). Kinetics of Oxidation of Aniline & Substituted Anilines by Bromate Ion. Indian Journal of Chemistry, 20A, 269-271.
-
LibreTexts. (2019, April 29). Nucleophilic substitution vs. elimination reactions. [Link]
-
Wolk, J. L., & Frimer, A. (n.d.). Synthesis of 4-bromo-2-chlorobenzoic acid (90) from 4-amino-2-nitrotoluene (11). ResearchGate. [Link]
-
CSIR NET Life Science Coaching. (2026, January 5). Nucleophilic Substitution in Alkyl Bromides. [Link]
-
LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Ashenhurst, J. (2017, May 26). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2016, May 4). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. American Chemical Society - Figshare. [Link]
-
StackExchange. (2017, December 30). Reactivity of benzyl halides towards nucleophilic substitution. [Link]
-
Wang, H., Fu, L., Zhou, C., & Li, G. (2022). Pd(ii)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. Chemical Science, 13(28), 8343–8349. [Link]
-
Wolf, C., Liu, S., Mei, X., August, A. T., & Casimir, M. D. (2006). Regioselective Copper-Catalyzed Amination of Bromobenzoic Acids Using Aliphatic and Aromatic Amines. The Journal of Organic Chemistry, 71(8), 3270-3273. [Link]
- Enichem Anic S.p.A. (1991). Process for the alkylation of phenols. U.S.
-
Phenol reaction. (n.d.). [Link]
-
Lin, S. D., & Lin, S. T. (2006). Alkylation of phenol: a mechanistic view. The Journal of Physical Chemistry A, 110(8), 2899–2907. [Link]
-
Ashenhurst, J. (2026, January 22). What Makes A Good Leaving Group?. Master Organic Chemistry. [Link]
-
Um, I. H., & Buncel, E. (2006). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. Molecules (Basel, Switzerland), 11(8), 634–653. [Link]
-
Quora. (2022, October 26). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
-
Shteinberg, L. Y., Shteinberg, V. B., Kondratov, S. A., Shein, S. M., & Anisimova, N. V. (2021). INFLUENCE OF SUBSTITUTES ON THE RATE OF THE REACTION OF ORTHOSUBSTITUTED BENZOIC ACIDS WTH ANILINE, CATALYZED BY POLYBUTOXYTITANATES. Ukrainian Chemistry Journal, 87(4), 18-25. [Link]
-
ResearchGate. (2022, July 4). Pd(II)-catalyzed meta-C–H bromination and chlorination of aniline and benzoic acid derivatives. [Link]
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Safety Operating Guide
4-(Bromomethyl)-2-chlorobenzoic acid proper disposal procedures
4-(Bromomethyl)-2-chlorobenzoic Acid: Comprehensive Laboratory Disposal and Safety Guide
As a Senior Application Scientist, I frequently observe laboratories mishandling bifunctional reactive intermediates. 4-(Bromomethyl)-2-chlorobenzoic acid (CAS: 290820-38-1) is a prime example of a compound that demands rigorous operational discipline. It combines an acidic carboxylic acid moiety with a highly electrophilic bromomethyl group. Treating this simply as a standard organic acid or a generic solvent waste is a critical error that can lead to violent exothermic reactions, equipment damage, or severe personnel exposure.
This guide provides a self-validating, mechanistic approach to the safe handling, segregation, and disposal of this compound, ensuring full compliance with the Resource Conservation and Recovery Act (RCRA) and Environmental Protection Agency (EPA) standards.
Part 1: Chemical Profiling & Mechanistic Hazard Assessment
To safely dispose of a chemical, you must first understand how it wants to react. 4-(Bromomethyl)-2-chlorobenzoic acid presents three distinct chemical hazards:
-
Alkylation & Lachrymatory Action: The bromomethyl group is a potent alkylating agent that undergoes rapid SN2 nucleophilic substitution. Upon contact with mucous membranes or skin, it alkylates tissue proteins, acting as a severe lachrymator and corrosive agent[1][2].
-
Hydrolysis to Toxic Gas: If exposed to water or ambient moisture, the benzyl bromide moiety hydrolyzes, generating highly corrosive hydrogen bromide (HBr) gas[2].
-
Incompatibility with Bases: Because it contains a carboxylic acid, personnel often instinctively attempt to neutralize it with strong bases. However, benzyl bromides react violently with strong bases (e.g., NaOH, KOH) and amines, leading to runaway exothermic reactions[3].
Caption: Mechanistic hazard pathways of 4-(Bromomethyl)-2-chlorobenzoic acid upon improper handling.
Part 2: Waste Segregation Logic & RCRA Compliance
Under EPA regulations, waste containing this compound must be strictly managed as Halogenated Organic Waste [4][5]. Incineration facilities require halogenated wastes to be segregated from non-halogenated solvents because the combustion of halogens requires specialized high-efficiency scrubbers to capture the resulting acidic gases (like HBr and HCl)[4]. Mixing halogenated waste into non-halogenated streams ruins fuels blending processes and significantly increases disposal costs[5].
Table 1: Waste Segregation & Compatibility Matrix
| Waste Stream Category | Compatibility Status | Operational Implication / Action Required |
| Halogenated Solvents (e.g., DCM, Chloroform) | Highly Compatible | Primary disposal route. Collect in designated, labeled safety cans[5]. |
| Non-Halogenated Solvents | Incompatible (Regulatory) | Do not mix. Increases disposal costs and violates facility fuel-blending protocols[5]. |
| Aqueous Waste / Water | Incompatible (Chemical) | Generates HBr gas. Keep water out of the halogenated waste drum[2]. |
| Amines & Strong Bases | Dangerously Incompatible | Risk of violent exothermic reaction and container rupture[2][3]. |
| Metals (Iron, Zinc, Aluminum) | Incompatible (Chemical) | Benzyl bromides decompose rapidly in the presence of common metals (except lead/nickel)[2]. Use glass or HDPE containers. |
Part 3: Standard Operating Procedures (SOP) for Disposal
The following protocols provide self-validating steps to ensure that the chemical is isolated, stabilized, and prepared for licensed EPA transport.
Workflow A: Routine Liquid Waste Disposal (Dissolved Material)
Context: Disposing of reaction filtrates or stock solutions containing the compound.
-
Verify Container Compatibility: Ensure the receiving waste container is made of glass or heavy-duty polyethylene (HDPE). Do NOT use metal safety cans for this specific waste, as benzyl bromides decompose in the presence of most metals[2].
-
Confirm Stream Purity: Verify that the "Halogenated Organic Waste" container contains no amines, strong bases, or significant aqueous fractions[3].
-
Fume Hood Transfer: Perform all transfers inside a certified fume hood to prevent inhalation of lachrymatory vapors[2]. Use a dedicated funnel.
-
Headspace Management: Fill the waste container to no more than 90% capacity. This prevents over-pressurization from vapor expansion or minor off-gassing[6].
-
Immediate Labeling: Affix a hazardous waste label immediately. Write "Halogenated Organic Waste: Contains 4-(Bromomethyl)-2-chlorobenzoic acid" and note the accumulation start date[6].
Workflow B: Emergency Spill Response & Decontamination
Context: A vial drops and shatters, spilling the solid or concentrated solution on the bench or floor.
-
Evacuate and Ventilate: Immediately evacuate personnel not wearing proper PPE (respirator/face shield, heavy-duty nitrile gloves). The compound is a severe lachrymator[1][2].
-
Eliminate Ignition Sources: Turn off nearby hotplates or equipment.
-
Dry Absorption (CRITICAL): DO NOT USE WATER OR WET METHODS. Water will trigger hydrolysis and release HBr gas[3]. Cover the spill completely with dry sand, vermiculite, or dry soda ash[3][7].
-
Mechanical Collection: Using non-sparking, non-metallic tools (e.g., a plastic dustpan and brush), carefully scoop the absorbed mixture into a sealable plastic or glass container[1].
-
Secondary Decontamination: Once the bulk material is removed, wipe the area with a rag dampened with a compatible organic solvent (like isopropyl alcohol or acetone), then place the rag into the solid hazardous waste bin.
-
Disposal: Seal the container, label it as "Hazardous Waste - Halogenated Spill Residue," and transfer it to the facility's RCRA accumulation area for professional incineration[1][6].
Caption: Standard disposal and spill recovery workflow for 4-(Bromomethyl)-2-chlorobenzoic acid.
References
1. 4-chlorobenzoic acid formula | Sigma-Aldrich. sigmaaldrich.com. 2.[4] Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. epa.gov. 3.[5] 7.2 Organic Solvents | Environment, Health and Safety. cornell.edu. 4.[6] How to Dispose of Chemical Waste in a Lab Correctly. gaiaca.com. 5.[3] Common Name: BENZYL BROMIDE HAZARD SUMMARY. nj.gov. 6.[7] Benzyl bromide SDS. scbt.com. 7.[1] Benzyl Bromide | C7H7Br | CID 7498 - PubChem. nih.gov. 8.[2] 100-39-0, Benzyl bromide Formula - ECHEMI. echemi.com.
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- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
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- 7. datasheets.scbt.com [datasheets.scbt.com]
Personal protective equipment for handling 4-(Bromomethyl)-2-chlorobenzoic acid
Topic: Personal protective equipment for handling 4-(Bromomethyl)-2-chlorobenzoic acid Audience: Researchers, scientists, and drug development professionals.
Executive Safety Summary
CAS: 148835-77-4
Functional Class: Benzyl Bromide Derivative / Halogenated Benzoic Acid
Primary Hazard Driver: Bromomethyl Moiety (
Critical Warning: While specific toxicological data for this exact intermediate may be sparse, its structure dictates its behavior. It must be treated as a potent lachrymator and severe skin corrosive (Category 1B) . The presence of the bromomethyl group makes this compound a powerful alkylating agent. It will react rapidly with nucleophiles (proteins, DNA) and causes delayed, deep-tissue chemical burns.
Immediate Action Required:
-
Zero-Exposure Tolerance: Do not handle on an open bench.
-
Lachrymator Protocol: All solids must be weighed inside a fume hood.
-
Decontamination: All glassware must be chemically quenched before leaving the hood.
Risk Assessment & Hazard Identification
Based on Structural Activity Relationship (SAR) with Benzyl Bromide analogs.
| Hazard Class | GHS Category | Operational Implication |
| Skin Corrosion | 1B | Causes severe burns.[1] Pain may be delayed; tissue damage is immediate. |
| Eye Damage | 1 | Irreversible corneal damage possible upon contact. |
| Acute Toxicity | 3 (Oral/Inhal) | Toxic if swallowed or inhaled.[2] |
| Lachrymator | N/A | Induces severe tearing and respiratory distress at low ppm. |
| Sensitizer | 1 | Potential skin sensitizer due to alkylating properties. |
Personal Protective Equipment (PPE) Matrix
This matrix prioritizes breakthrough time over dexterity. Standard latex gloves offer zero protection against benzyl halides.
| PPE Component | Specification | Rationale & Causality |
| Hand Protection (Primary) | Silver Shield / 4H® (Laminate) | Mandatory. Benzyl bromides permeate nitrile in <5 mins. Laminate offers >4h protection. |
| Hand Protection (Secondary) | Disposable Nitrile (5-8 mil) | Worn over the laminate glove to improve grip and protect the expensive inner glove from gross contamination. |
| Eye Protection | Chemical Goggles | Safety glasses are insufficient. Vapors/dust can bypass side shields, causing severe lachrymation. |
| Respiratory | P100 / N95 (if outside hood) | Only for emergencies. Primary engineering control is the Fume Hood. Use full-face respirator if spill occurs outside hood. |
| Body Protection | Tyvek® Lab Coat + Apron | Standard cotton coats absorb alkylating agents, holding them against the skin. Tyvek repels dusts/liquids. |
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Engineering Controls
-
Hood Check: Ensure face velocity is >100 fpm.
-
Quench Station: Prepare a "Quench Bath" before opening the chemical bottle.
-
Recipe: 10% Aqueous Ammonia or 10% Sodium Thiosulfate solution.
-
Mechanism: Rapidly converts the reactive benzyl bromide to a harmless benzyl amine or thiosulfate adduct.
-
-
Balance Setup: Place the analytical balance inside the fume hood. If this is impossible, use a "tarred vial" transfer method (weigh empty vial outside, add solid inside hood, weigh full vial outside).
Phase 2: Synthesis & Transfer (The "Red Zone")
-
Static Control: Use an antistatic gun on the spatula and weighing boat. Benzyl bromides are often fluffy solids that fly easily.
-
Double-Glove Technique:
-
Don Silver Shield gloves.
-
Don Nitrile gloves over them.
-
If the outer nitrile glove is touched by the chemical, strip it immediately and replace.
-
Phase 3: Decontamination & Doffing [3]
-
Glassware: Rinse all spatulas, flasks, and weigh boats in the Quench Bath for 30 minutes before washing.
-
Waste: Do not throw solid residue in general trash. It will gas off and evacuate the lab.
Visual Workflow: Safe Handling Logic
Caption: Operational workflow emphasizing the critical "Quench" step to neutralize alkylating hazards before disposal.
Emergency Response: Spills & Exposure
Scenario A: Minor Spill inside Fume Hood (< 1g)
-
Isolate: Close the hood sash immediately to prevent lachrymator escape.
-
Neutralize: Gently pour 10% Sodium Thiosulfate or Aqueous Ammonia over the spill.
-
Wait: Allow 30 minutes for the reaction (white precipitate or color change may occur).
-
Clean: Absorb with paper towels. Treat towels as hazardous chemical waste.
Scenario B: Major Spill / Outside Hood
-
Evacuate: Clear the lab immediately. The lachrymatory effect will disable personnel.
-
Secure: Post "Do Not Enter" signs.[4]
-
Re-entry: Only by personnel wearing SCBA or Full-Face Respirator with Organic Vapor/Acid Gas cartridges.
Scenario C: Skin Exposure
-
Strip: Remove contaminated clothing immediately.[4] Do not pull shirts over the head (cut them off) to avoid eye contact.
-
Flush: Rinse skin with water for 15 minutes minimum .[4][5][6]
-
Treat: Do not apply neutralizing agents (vinegar/baking soda) to the skin; this causes exothermic burns. Use only water.
Waste Disposal Strategy
Never dispose of active benzyl bromides in the regular organic solvent waste stream without pre-treatment, as they can react with other waste components (e.g., amines) causing exotherms or pressure buildup.
| Waste Stream | Protocol |
| Solid Waste | Dissolve in minimal acetone, then add to the Quench Bath (Ammonia/Thiosulfate). Dispose of the neutralized liquid. |
| Liquid Waste | Segregate into a container labeled: "Halogenated Organics - High Hazard - Lachrymator" . |
| Contaminated Sharps | Rinse in Quench Bath before placing in sharps container. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108829, 4-Bromo-2-chlorobenzoic acid (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance for Handling Lachrymators. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
